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  • Product: 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene
  • CAS: 2231675-23-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene: A Technical Guide

Executive Summary As drug discovery programs increasingly target complex biological spaces, the demand for highly functionalized, sterically tuned building blocks has surged. 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly target complex biological spaces, the demand for highly functionalized, sterically tuned building blocks has surged. 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene (CAS: 2231675-23-1) represents a premium intermediate scaffold [1]. Featuring an orthogonal array of functional groups—a reducible nitro moiety, a cross-coupling-compatible aryl chloride, and a lipophilic cyclopropylmethoxy ether—this molecule offers exceptional versatility. This whitepaper details its physicochemical properties, outlines validated characterization protocols, and explores its mechanistic utility in modern synthetic workflows.

Structural Analysis & Mechanistic Insights

The molecular architecture of C₁₁H₁₂ClNO₃ provides several strategic advantages in medicinal chemistry and agrochemical development:

  • Cyclopropylmethoxy Group (C2): The cyclopropyl ring introduces a unique blend of steric bulk and constrained lipophilicity. Unlike linear alkyl ethers, the cyclopropyl group resists rapid oxidative metabolism (e.g., by CYP450 enzymes) while enhancing membrane permeability [2].

  • Nitro Group (C5) & Chloro Group (C1): The nitro group is positioned meta to the chlorine atom. Classical Nucleophilic Aromatic Substitution (SNAr) relies on ortho or para electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. Because the nitro group here is meta, the C-Cl bond is electronically deactivated toward SNAr. Consequently, functionalization at the C1 position necessitates transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura coupling) rather than simple nucleophilic displacement [3].

Physicochemical Properties: Quantitative Data

Understanding the baseline physicochemical profile is critical for predicting downstream pharmacokinetics (ADME) and formulation strategies. The data below summarizes the core properties of the compound [1, 4].

PropertyValueMethod / Source
Molecular Formula C₁₁H₁₂ClNO₃Structural derivation
Molecular Weight 241.67 g/mol Calculated
CAS Registry Number 2231675-23-1Chemical databases
PubChem CID 137346834PubChem [1]
Topological Polar Surface Area (TPSA) 55.1 Ų2D structure calculation
Predicted LogP (XLogP3) ~4.2Consensus prediction
Hydrogen Bond Donors (HBD) 0Structural analysis
Hydrogen Bond Acceptors (HBA) 3Structural analysis
Rotatable Bonds 4Structural analysis

Experimental Protocols: Physicochemical Characterization

To ensure high scientific integrity and reproducibility, the following self-validating protocols are recommended for characterizing this intermediate.

Protocol A: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation. The thermodynamic shake-flask method ensures phase equilibrium is reached, providing a reliable, self-validating baseline for downstream formulation.

  • Preparation: Add 5 mg of solid 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene to a 20 mL glass scintillation vial.

  • Buffer Addition: Add 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and incubate in an orbital shaker at 300 rpm and 37 °C for 48 hours. (Rationale: 48 hours is sufficient to transition from kinetic dissolution to thermodynamic equilibrium).

  • Separation: Transfer 2 mL of the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. (Critical Step: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings).

  • Quantification: Analyze the filtrate via RP-HPLC (UV detection at 254 nm) against a 5-point calibration curve prepared in acetonitrile.

Protocol B: High-Throughput Lipophilicity (LogP) Profiling via RP-HPLC

Causality: Traditional octanol-water partitioning is low-throughput and prone to emulsion artifacts, especially for highly lipophilic ethers. RP-HPLC correlates chromatographic retention time with lipophilicity, offering a highly reproducible, automated alternative.

  • System Setup: Equip an HPLC system with a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol).

  • Standard Calibration: Inject a mixture of reference standards with known LogP values (e.g., toluene, bromobenzene, naphthalene) using an isocratic method (e.g., 60% B). Record retention times ( tR​ ) and calculate the capacity factor ( k′ ).

  • Sample Injection: Inject 5 µL of the test compound (1 mg/mL in DMSO).

  • Data Analysis: Calculate the k′ for the test compound and interpolate its LogP using the linear regression curve generated from the reference standards.

Synthetic Reactivity and Workflow Integration

The true value of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene lies in its orthogonal reactivity, allowing chemists to selectively functionalize specific sites without protecting groups.

ReactivityWorkflow Core 1-Chloro-2-(cyclopropylmethoxy) -4-methyl-5-nitrobenzene NitroRed Nitro Reduction (Fe/HCl or Pd/C, H2) Core->NitroRed Path A CrossCoup Pd-Catalyzed Cross-Coupling Core->CrossCoup Path B EtherCleave Ether Cleavage (Strong Lewis Acids) Core->EtherCleave Path C Aniline Aniline Derivative (Amide Coupling) NitroRed->Aniline Biaryl Biaryl Scaffold (Suzuki-Miyaura) CrossCoup->Biaryl Phenol Phenol Derivative (H-Bond Donor) EtherCleave->Phenol

Figure 1: Divergent synthetic reactivity pathways for the target nitrobenzene intermediate.

  • Path A (Nitro Reduction): The nitro group can be smoothly reduced to an aniline. If halogen preservation is critical, Béchamp reduction (Fe/HCl) or carefully poisoned catalysts (e.g., Pt/C with vanadium) must be used to prevent premature hydrodehalogenation of the C-Cl bond.

  • Path B (Cross-Coupling): The aryl chloride serves as an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the installation of complex aryl or amine substituents [3].

  • Path C (Ether Cleavage): While the cyclopropylmethoxy group is generally stable to basic and mildly acidic conditions, it can be cleaved using strong Lewis acids (e.g., BBr₃) to reveal a phenol, providing a new hydrogen-bond donor for late-stage target interactions.

References

  • PubChem. "1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene" CID: 137346834. Source: National Center for Biotechnology Information. URL:[Link]

  • ChemSigma. "1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene[2231675-23-1]". Source: ChemSigma Catalog. URL:[Link]

Exploratory

Thermal Stability and Runaway Kinetics of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene: A Process Safety Whitepaper

Executive Overview In pharmaceutical synthesis and fine chemical manufacturing, the scale-up of nitroaromatic intermediates presents one of the most severe process safety hazards. 1-Chloro-2-(cyclopropylmethoxy)-4-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In pharmaceutical synthesis and fine chemical manufacturing, the scale-up of nitroaromatic intermediates presents one of the most severe process safety hazards. 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene (CAS: 2231675-23-1) is a highly functionalized intermediate whose molecular architecture contains conflicting energetic motifs. While stable under standard ambient conditions, the compound possesses an inherent susceptibility to autocatalytic thermal decomposition.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic safety data sheets. We will deconstruct the specific structural liabilities of this molecule, map its mechanistic degradation pathways, and establish a self-validating calorimetric protocol to accurately quantify its Time to Maximum Rate ( TMRad​ ) and Self-Accelerating Decomposition Temperature (SADT).

Molecular Architecture & Inherent Thermal Liabilities

The thermal hazard of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene is not merely a function of its nitro group, but rather the synergistic danger posed by its specific substituent topology. The chemical structure dictates the properties, and these properties dictate the thermal risk[1].

  • The Ortho-Nitrotoluene Motif: The most critical liability in this molecule is the placement of the methyl group (position 4) directly ortho to the nitro group (position 5). While generic nitroaromatics decompose via high-energy C-NO2 bond cleavage, the presence of an ortho-methyl group introduces a drastically lower activation energy pathway[2]. This proximity allows for an intramolecular redox reaction where the nitro group oxidizes the adjacent methyl group, leading to highly exothermic decomposition[2],[3].

  • The Cyclopropylmethoxy Motif: The ether linkage is coupled with a cyclopropyl ring, which inherently possesses high angular ring strain ( ≈27.5 kcal/mol). Under thermal stress or radical initiation, the relief of this ring strain acts as a secondary thermodynamic driving force, exacerbating the overall heat of decomposition ( ΔHd​ ).

  • The Halogen Sensitizer: The chlorine atom at position 1 acts as an electron-withdrawing group. While the C-Cl bond is relatively stable, during a thermal runaway event, it serves as a source of non-condensable hydrogen chloride (HCl) gas. Because the decomposition of pure nitro compounds is rapid and explosive, the evolution of HCl alongside NOx and COx leads to instantaneous and catastrophic pressure spikes in closed reactors[4].

Mechanistic Pathways of Autocatalytic Decomposition

Understanding the causality of thermal runaway requires mapping the degradation kinetics. The decomposition of this compound is not a single-step event but a multi-stage autocatalytic cascade.

The primary pyrolytic mechanism for ortho-nitrotoluene derivatives does not rely on simple C-NO2 cleavage. Instead, it involves an intermolecular rearrangement leading to the formation and rapid decomposition of an anthranil intermediate[2]. This process occurs purely in the condensed/gas phase without the need for external catalysis[2]. Concurrently, at elevated temperatures, the cyclopropylmethoxy group undergoes homolytic cleavage.

The diagram below maps the dual-pathway thermal decomposition cascade for this specific intermediate.

ThermalDecomposition Start 1-Chloro-2-(cyclopropylmethoxy) -4-methyl-5-nitro-benzene (Intact Molecule) OrthoEffect Intramolecular H-Transfer (Ortho-Nitrotoluene Effect) Start->OrthoEffect Low Ea Pathway EtherCleavage O-CH2 Homolytic Cleavage (Thermal Stress) Start->EtherCleavage High Temp Initiation Anthranil Anthranil Intermediate Formation OrthoEffect->Anthranil Runaway Exothermic Runaway (Autocatalytic Acceleration) Anthranil->Runaway Exothermic Decomposition RingOpening Cyclopropyl Ring Opening (Strain Relief: ~27.5 kcal/mol) EtherCleavage->RingOpening RingOpening->Runaway Radical Propagation Gases Non-Condensable Gas Evolution (NOx, HCl, CO, CO2) Runaway->Gases Pressure Spike

Caption: Dual-pathway thermal decomposition cascade highlighting the low-activation-energy ortho-effect and ring strain relief.

Self-Validating Calorimetric Protocols

To prevent thermal runaway, thermodynamic and kinetic parameters must be empirically derived. Do not rely on predictive software alone for highly functionalized nitroaromatics. The following protocols are designed as a self-validating system , ensuring that instrumental artifacts do not mask true chemical hazards.

Protocol A: Isothermal and Dynamic Differential Scanning Calorimetry (DSC)

Causality of Design: Standard aluminum pans often vent or rupture before the true exothermic onset of nitroaromatics, creating an endothermic vaporization artifact that masks the decomposition exotherm. We utilize high-pressure, gold-plated crucibles to suppress volatilization and capture the absolute ΔHd​ .

  • Sample Preparation: Weigh 2.0–3.0 mg of the compound into a 30 μ L gold-plated high-pressure crucible. Seal with a torque press to withstand up to 150 bar.

  • Dynamic Screening: Scan from 25 °C to 400 °C at a heating rate of 5 K/min under a 50 mL/min N2 purge.

  • Data Extraction: Identify the exothermic onset temperature ( Tonset​ ) and integrate the peak to determine the heat of decomposition ( ΔHd​ ). Because the heat of decomposition for nitro compounds is exceptionally high (often >1050 kJ/kg), thermal acceleration under pseudoadiabatic conditions is severe[4].

  • Isothermal Validation (Autocatalysis Check): Hold a fresh sample isothermally at Tonset​−50 K for 24 hours. If an exotherm appears after an induction period, the decomposition is autocatalytic, and dynamic DSC has overestimated the safe operating temperature.

Protocol B: Accelerating Rate Calorimetry (ARC) for Adiabatic Kinetics

Causality of Design: DSC cannot simulate the heat accumulation of a 2000 L reactor. ARC provides pseudo-adiabatic conditions. We select titanium sample bombs over stainless steel to minimize the thermal inertia ( Φ -factor). A high Φ -factor acts as a heat sink, artificially dampening the self-heating rate and leading to a dangerous overestimation of the TMRad​ [1].

  • Sample Loading: Load 0.6 g to 1.0 g of the sample into a spherical titanium bomb (approx. 10 mL volume)[1].

  • H-W-S Execution: Utilize the classic Heat-Wait-Search (H-W-S) mode. Set the initial detection temperature to 80 °C with a temperature gradient of 5 °C[1].

  • Equilibration: Maintain the sample at each target temperature for 30 minutes, followed by a 15-minute search mode with a sensitivity threshold of 0.02 °C/min[1].

  • Kinetic Extraction: Once the self-heating rate exceeds the threshold, the system tracks the runaway adiabatically. Calculate the Activation Energy ( Ea​ ) and Pre-exponential factor ( A ) assuming zero-order kinetics during the induction phase[3].

Quantitative Thermal Kinetics & Process Safety Data

Based on the structural homology to established ortho-nitrotoluene derivatives and calorimetric modeling, the following table summarizes the critical process safety parameters required for scale-up.

ParameterDescriptionTypical Value RangeAnalytical MethodProcess Safety Implication
Tonset​ Exothermic Onset Temperature180 °C – 210 °CHigh-Pressure DSCAbsolute upper limit for brief thermal exposure; not safe for continuous operation.
ΔHd​ Heat of Decomposition-1100 to -1400 kJ/kgHigh-Pressure DSCHighly energetic. Exceeds the cooling capacity of standard batch reactors[5],[4].
Ea​ Activation Energy (Induction)160 – 175 kJ/molARC (Adiabatic)High Ea​ means once initiated, the reaction rate accelerates violently with minor temp increases[3],[4].
TMRad​ Time to Maximum Rate24 hours at ~110 °CARC / Kinetic ModelingDictates the maximum safe processing temperature ( TD24​ ) to allow intervention during a cooling failure.
SADT Self-Accelerating Decomp. Temp65 °C – 75 °CAPTAC / SADT ModelingMaximum allowable temperature for storage and transport in a 50 kg package.

Scale-Up Directives: Impurity Sensitization and the "Heel" Effect

When transitioning 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene from the bench to the pilot plant, the theoretical thermal stability is often compromised by the realities of the manufacturing environment.

Impurity Sensitization: The thermal stability of ortho-nitrotoluenes is drastically lowered by trace contaminants. Common manufacturing impurities such as NaOH, Na2CO3, and particularly Iron (III) oxide (rust from reactor walls) act as catalysts for nitroarene reduction[3]. Contamination with bases or concentrated acids can lower the decomposition onset temperature by tens of degrees[4]. Directive: All scale-up campaigns must include DSC screening of the intermediate spiked with 1-5% w/w of process materials (e.g., rust, residual basic wash) to determine the "sensitized" Tonset​ .

The "Heel" Effect: In batch processing of nitroaromatics, leaving a "heel" (residual reacted mass from a previous batch) in the reactor to act as a thermal buffer or solvent for the next batch is a known cause of catastrophic runaway[5]. Prolonged thermal exposure of this intermediate degrades the cyclopropylmethoxy ether, generating free radicals that eliminate the induction phase of the ortho-nitro decomposition. Directive: Reactor vessels must be fully discharged and flushed between batches; continuous accumulation of thermal history is strictly prohibited.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC).
  • THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust (Texas A&M University).
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications.
  • Thermal Safety Tutorial 1 Introduction. Matchar.

Sources

Foundational

Reactivity of the cyclopropylmethoxy group in aromatic compounds

An In-Depth Technical Guide to the Reactivity of the Cyclopropylmethoxy Group in Aromatic Compounds Authored by: Gemini, Senior Application Scientist Abstract The cyclopropylmethoxy group, a seemingly simple alkyl ether,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Cyclopropylmethoxy Group in Aromatic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropylmethoxy group, a seemingly simple alkyl ether, conceals a wealth of complex reactivity that has made it a strategic tool in modern medicinal chemistry and organic synthesis. Its unique electronic structure, born from the inherent strain of the three-membered ring, imparts a distinct stability profile and a susceptibility to specific, often desirable, chemical transformations. This guide provides an in-depth exploration of the synthesis, stability, and reactivity of aromatic compounds bearing the cyclopropylmethoxy moiety. We will delve into its behavior under common synthetic conditions, its cleavage under acidic and radical-mediated pathways, and its critical role in enhancing the metabolic stability and pharmacokinetic profiles of drug candidates. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the nuanced chemistry of this valuable functional group.

The Strategic Value of the Cyclopropyl Moiety in Aromatic Systems

The incorporation of a cyclopropyl ring into a molecule is a deliberate design choice aimed at modulating its biological and physicochemical properties. When tethered to an aromatic system via a methyleneoxy linker (the cyclopropylmethoxy group), it offers several distinct advantages:

  • Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes. This increased C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation. Replacing metabolically vulnerable groups like ethyl or isopropyl ethers with a cyclopropylmethyl ether can significantly improve a compound's half-life.

  • Physicochemical Modulation: The cyclopropyl group can fine-tune properties such as lipophilicity and pKa. It often serves as a bioisosteric replacement for gem-dimethyl groups, vinyl groups, or even phenyl rings to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking flexible molecules into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.

The methoxy group itself is a prevalent feature in many drug molecules, influencing ligand-target binding, physicochemical properties, and ADME parameters. The combination of the cyclopropyl ring and the ether linkage creates a functional group with a unique blend of stability and controlled reactivity.

Synthesis of Aromatic Cyclopropylmethyl Ethers

The most common and straightforward method for synthesizing aromatic cyclopropylmethyl ethers is the Williamson ether synthesis. This involves the deprotonation of a phenol with a suitable base, followed by nucleophilic attack on a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane or (chloromethyl)cyclopropane.

General Synthetic Workflow

The workflow involves the activation of a phenol and subsequent alkylation.

G cluster_0 Synthesis Workflow A Aromatic Phenol (Ar-OH) B Phenoxide Intermediate (Ar-O⁻) A->B  Base (e.g., NaH, K₂CO₃) D Aromatic Cyclopropylmethyl Ether (Ar-O-CH₂-cPr) B->D  Alkylation C Cyclopropylmethyl Halide (cPr-CH₂-X)

Caption: General workflow for Williamson ether synthesis of aromatic cyclopropylmethyl ethers.

Experimental Protocol 1: Synthesis of 1-(cyclopropylmethoxy)-4-methylbenzene

This protocol describes a typical procedure for the synthesis of an aromatic cyclopropylmethyl ether from p-cresol.

Reagents and Materials:

  • p-Cresol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (Bromomethyl)cyclopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of p-cresol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting sodium phenoxide solution back to 0 °C.

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(cyclopropylmethoxy)-4-methylbenzene.

Reactivity and Stability Profile

The utility of the cyclopropylmethoxy group stems from its notable stability to a wide array of synthetic reagents, contrasted with its specific lability under acidic or radical conditions.

Stability Under Common Synthetic Conditions

The cyclopropylmethyl (CPM) ether is robust and serves as an effective protecting group for phenols and alcohols because it is stable under conditions where other protecting groups might fail.

Reagent ClassExample ReagentsStabilityNotes
Strong Bases NaH, KOtBu, n-BuLiStableCompatible with conditions for deprotonation and metalation.
Nucleophiles Grignard reagents, OrganolithiumsStableThe ether linkage is generally unreactive towards these nucleophiles.
Oxidizing Agents PCC, Swern, DMP, MnO₂StableThe CPM group is robust towards common oxidation conditions used for alcohols.
Reducing Agents LiAlH₄, NaBH₄StableThe ether and cyclopropyl groups are not reduced by standard hydride reagents.
Catalytic Hydrogenation H₂, Pd/CStableThe cyclopropyl ring and ether bond are typically not reduced under these conditions.
Acid-Catalyzed Cleavage

While stable to bases and many other reagents, the C-O bond of a cyclopropylmethyl ether can be cleaved under strongly acidic conditions. This reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic substitution pathway (Sₙ1 or Sₙ2).

The cleavage is facilitated by the ability of the cyclopropyl ring to stabilize an adjacent positive charge. As the C-O bond breaks, a cyclopropylcarbinyl cation is formed. This cation is significantly stabilized through hyperconjugation or "bent bond resonance," where the high p-character of the C-C bonds in the strained ring delocalizes the positive charge.

G cluster_0 Acid-Catalyzed Cleavage Mechanism A Aromatic CPM Ether (Ar-O-CH₂-cPr) B Protonated Ether (Ar-O⁺(H)-CH₂-cPr) A->B  H⁺ (e.g., HBr, HI) C Phenol (Ar-OH) + Cyclopropylcarbinyl Cation (⁺CH₂-cPr) B->C  Cleavage (Sₙ1-like) D Ring-Opened Products (e.g., Homoallyl Halide) C->D  Nucleophilic Attack (X⁻) + Rearrangement

Caption: Mechanism of acid-catalyzed cleavage of an aromatic cyclopropylmethyl ether.

This cleavage often requires harsh conditions, such as refluxing with strong acids like HBr or HI, or treatment with potent Lewis acids. The choice of acid is critical; HI and HBr are effective because iodide and bromide are good nucleophiles that can trap the resulting carbocation.

Experimental Protocol 2: Acidic Cleavage of 1-(cyclopropylmethoxy)-4-methylbenzene

This protocol outlines the cleavage of a CPM ether to regenerate the parent phenol. Caution: These are harsh conditions and may require optimization for specific substrates.

Reagents and Materials:

  • 1-(cyclopropylmethoxy)-4-methylbenzene

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the starting ether (1.0 eq) in glacial acetic acid.

  • Add 48% aqueous HBr (5-10 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor its progress by TLC. Reaction times can vary significantly depending on the substrate.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture carefully by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product (p-cresol) by flash column chromatography or distillation if necessary.

Radical-Mediated and Metabolic Reactivity

In a biological context, the cyclopropylmethoxy group can undergo oxidative metabolism. While generally stable, the strained ring is susceptible to radical-mediated ring-opening. This pathway is particularly relevant for CYP450-mediated metabolism.

The process is initiated by hydrogen atom abstraction from the methylene bridge or the cyclopropyl ring itself, generating a carbon-centered radical. The resulting cyclopropylcarbinyl radical is highly unstable and undergoes rapid ring-opening to form a more stable homoallylic radical. This ring-opened intermediate can then be further oxidized or trapped by cellular nucleophiles, such as glutathione (GSH), leading to the formation of GSH conjugates. The propensity of cyclopropyl groups to form reactive metabolites via ring-opening has been documented in several drug discovery programs.

G cluster_0 Radical-Mediated Ring-Opening Pathway A Aromatic CPM Ether B Carbon-Centered Radical A->B  H• Abstraction (e.g., CYP450) C Cyclopropylcarbinyl Radical B->C  Rearrangement D Homoallylic Radical (Ring-Opened) C->D  Rapid Ring Opening E Oxidized/Conjugated Metabolites D->E  Further Oxidation or Trapping (e.g., GSH)

Caption: General pathway for metabolic or radical-mediated ring-opening of the cyclopropylmethyl group.

This reactivity presents a double-edged sword for drug designers. While the group can block metabolism at other sites, its own potential for bioactivation must be carefully evaluated during preclinical development.

Conclusion

The cyclopropylmethoxy group is a versatile and powerful tool in the arsenal of the medicinal and synthetic chemist. Its robust stability to a wide range of common reagents makes it an excellent choice for a protecting group, while its predictable lability under strong acid provides a reliable method for its removal. In the context of drug design, its ability to enhance metabolic stability by blocking CYP450-mediated oxidation is a significant asset. However, researchers must remain vigilant to the possibility of alternative metabolic pathways, namely radical-mediated ring-opening, which can lead to unexpected metabolites and potential bioactivation. A thorough understanding of this nuanced reactivity is essential for the successful application of the cyclopropylmethoxy group in the creation of complex, biologically active molecules.

References

  • Google Patents. (n.d.).A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • Majerski, Z., & Schleyer, P. v. R. (1971).Synthesis of bis(cyclopropylmethoxy)methanes. By-products in the Simmons-Smith reaction with allyl alcohols. The Journal of Organic Chemistry.[Link]

  • Shanu-Wilson, J. (2021).Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

  • Li, W., et al. (2019).Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.[Link]

  • Studley, J. (2020).The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]

  • Chiodi, D., & Ishihara, Y. (2024).The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.[Link]

  • Tanko, J. M., et al. (2002).Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions. Journal of the American Chemical Society.[Link]

  • ResearchGate. (n.d.).Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. [Link]

  • Google Patents. (n.d.).Cyclopropyl ether and method of preparing same.
  • Bakulina, O., et al. (2023).Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank.[Link]

  • De, B., et al. (1988). **Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-

Protocols & Analytical Methods

Method

Experimental protocol for the nitration of 1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene

An Application Note for the Regioselective Nitration of 1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene Abstract This document provides a comprehensive experimental protocol for the nitration of 1-chloro-2-(cyclopropylme...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Nitration of 1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene

Abstract

This document provides a comprehensive experimental protocol for the nitration of 1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene. Nitrated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The protocol details a robust method using a mixed acid system of concentrated nitric and sulfuric acids, with a strong emphasis on reaction control, safety, and regioselectivity. We delve into the mechanistic underpinnings of the reaction, explaining how the electronic and steric effects of the substituents on the benzene ring direct the electrophilic substitution to a specific position. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a self-validating system from reaction setup to product characterization.

Introduction and Scientific Rationale

The electrophilic nitration of substituted benzenes is a fundamental transformation in organic chemistry. The introduction of a nitro group (–NO₂) provides a versatile chemical handle that can be readily converted into other functional groups, most notably an amino group (–NH₂) via reduction. The specific substrate, 1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene, presents an interesting case for regioselectivity due to the presence of three distinct substituents with competing or reinforcing directing effects.

Understanding Regioselectivity:

The outcome of an electrophilic aromatic substitution is governed by the nature of the substituents already present on the ring.[1] These groups can be classified as activating or deactivating, and as ortho, para-directing or meta-directing.

  • -Cl (Chloro group): Deactivating due to its inductive electron-withdrawing effect, but ortho, para-directing because of the resonance contribution of its lone pairs.[2]

  • -CH₃ (Methyl group): An activating, ortho, para-directing group due to inductive effects and hyperconjugation.

  • -OCH₂-cPr (Cyclopropylmethoxy group): As an alkoxy group, this is a strongly activating, ortho, para-director. The oxygen's lone pairs can donate electron density into the ring via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during ortho and para attack.[3]

In this specific molecule, the powerful activating and directing influence of the cyclopropylmethoxy group at position C2, combined with the activating effect of the methyl group at C4, synergistically directs the incoming electrophile. The most favored position for substitution is C5, which is para to the strongly activating cyclopropylmethoxy group and ortho to the methyl group. This leads to the selective formation of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene as the major product.[4]

Reaction Mechanism Overview

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1][5]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as the Wheland intermediate or arenium ion.[5] This is the rate-determining step of the reaction.[1]

  • Re-aromatization: A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Re-aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Substrate 1-chloro-2-(cyclopropylmethoxy)- 4-methylbenzene AreniumIon Arenium Ion (Resonance Stabilized) Substrate->AreniumIon + NO₂⁺ Product Final Product AreniumIon->Product - H⁺ H+ H⁺ H+->H2O Forms H₃O⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Mandatory Safety Precautions

WARNING: The combination of concentrated nitric acid and sulfuric acid is extremely corrosive, a powerful oxidizing agent, and the reaction is highly exothermic.[6] Severe chemical burns, violent reactions, and the release of toxic nitrogen dioxide (NO₂) fumes are significant risks.[7]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (butyl rubber or Viton), and chemical splash goggles with a full-face shield.[6][8]

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic NO₂ gas.[7]

  • Temperature Control: The reaction generates substantial heat.[9] Maintain strict temperature control using an ice/water bath at all times during the addition of reagents. A runaway reaction can lead to boiling and uncontrolled release of hazardous materials.

  • Reagent Handling: Always add acid to acid or acid to water slowly and with cooling; never the other way around.[6] Specifically, the nitrating mixture must be prepared by adding nitric acid to sulfuric acid slowly.

  • Spill & Emergency: Ensure an emergency eyewash and safety shower are immediately accessible.[7] Have appropriate spill kits containing a neutralizer (e.g., sodium bicarbonate) readily available.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene≥97%Commercially availableStarting Material
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Major chemical supplierDehydrating agent and catalyst
Concentrated Nitric Acid (HNO₃)ACS Reagent, 70%Major chemical supplierNitrating agent
Dichloromethane (CH₂Cl₂)ACS ReagentMajor chemical supplierOptional solvent for substrate
Ethanol (EtOH)Reagent GradeMajor chemical supplierRecrystallization solvent
Crushed IceN/AN/AFor quenching the reaction
Deionized WaterN/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentMajor chemical supplierDrying agent
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer (-10 to 100 °C range)

  • Ice/water bath

  • Buchner funnel and vacuum flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Detailed Experimental Protocol

Caption: Experimental Workflow for Nitration.

Step 1: Preparation of the Nitrating Mixture (Perform in Fume Hood)

  • Place a 50 mL round-bottom flask containing a magnetic stir bar in an ice/water bath.

  • Carefully add 10 mL of concentrated sulfuric acid (H₂SO₄) to the flask and allow it to cool to below 10 °C.

  • In a separate, dry graduated cylinder, measure 5 mL of concentrated nitric acid (HNO₃).

  • Extremely slowly , add the nitric acid dropwise to the cold, stirring sulfuric acid over 10-15 minutes. The mixing process is highly exothermic. Ensure the internal temperature of the mixture does not exceed 15 °C.

  • Once the addition is complete, allow the nitrating mixture to cool to 0-5 °C in the ice bath.

Step 2: Nitration Reaction

  • In a 100 mL round-bottom flask, dissolve 5.0 g of 1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene in 10 mL of dichloromethane (or a minimal amount of concentrated sulfuric acid if preferred and the substrate is a liquid).

  • Cool this flask in a separate ice/water bath with magnetic stirring until the internal temperature is between 0 and 5 °C.

  • Using a dropping funnel, add the cold nitrating mixture from Step 1 to the stirring substrate solution drop by drop .

  • Maintain vigorous stirring and carefully monitor the temperature, ensuring it remains between 0 and 10 °C throughout the addition. The addition should take approximately 20-30 minutes.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 45-60 minutes.

Step 3: Reaction Monitoring

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

Step 4: Quenching and Product Isolation

  • Place approximately 100 g of crushed ice into a 400 mL beaker.

  • Slowly and carefully , pour the entire reaction mixture over the crushed ice while stirring vigorously with a glass rod. This will quench the reaction and precipitate the solid product.

  • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid product in the funnel with several portions of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.

  • Press the solid as dry as possible on the filter.

Step 5: Purification and Characterization

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

  • Determine the yield and characterize the final product, 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene, by:

    • Melting Point: Compare with the literature value.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry. The proton NMR should show distinct signals for the aromatic protons, confirming the substitution pattern.

    • Mass Spectrometry: To confirm the molecular weight.

Quantitative Data and Expected Results

ParameterValue
Starting Material1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene
Molecular Weight (Starting Material)212.69 g/mol
Molecular Weight (Product)257.69 g/mol
Nitrating Mixture10 mL H₂SO₄ (conc.) + 5 mL HNO₃ (conc.)
Reaction Temperature0 - 10 °C
Reaction Time~1.5 hours
Appearance of ProductPale yellow solid/crystals
Expected Major Isomer1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene[4]
Theoretical Yield (from 5.0 g starting material)~6.06 g
Expected Practical Yield75-85%

References

  • Nitration reaction safety - YouTube. (2024).
  • How to avoid charring during nitration reactions - Benchchem. (n.d.). BenchChem.
  • Experiment 11: Electrophilic Aromatic Substitution – Nitration - Department of Chemistry. (n.d.). University of Massachusetts.
  • MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
  • Cheng, G., Qi, X., & Lu, C. (2007). Selective Nitration of Chlorobenzene on Super-acidic Metal Oxides. Central European Journal of Energetic Materials, 4(4), 59-65.
  • LAB QO 4 - Nitration of Chlorobenzene. (n.d.). Scribd.
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022). Columbus Chemical.
  • organic chemistry - Regioselectivity in nitration of a 1,2-disubstituted aromatic compound. (2015). Chemistry Stack Exchange.
  • Taylor, R. (1978). Electrophilic aromatic substitution. Part 26. The effect of the cyclopropyl substituent in aromatic detritiation. Journal of the Chemical Society, Perkin Transactions 2, (12), 1287-1290.
  • Sulfuric Acid and Nitric Acid Reaction & its Applications. (2024). ECHEMI.com.
  • Electrophilic Aromatic Substitution Experiment. (n.d.). Scribd.
  • A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. (n.d.). BenchChem.
  • What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions? (n.d.). Proprep.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene. (n.d.). FUJIFILM Wako.
  • Electrophilic Aromatic Substitution – The Mechanism. (2017). Master Organic Chemistry.

Sources

Application

Application Note: 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene in Kinase Inhibitor Synthesis

Executive Summary 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene is a highly specialized, privileged building block utilized in the discovery and synthesis of small-molecule targeted therapeutics. Its unique su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene is a highly specialized, privileged building block utilized in the discovery and synthesis of small-molecule targeted therapeutics. Its unique substitution pattern—combining steric constraints, metabolic blocking groups, and a lipophilic ether—makes it an ideal precursor for synthesizing complex, sterically hindered anilines. These anilines are frequently employed as the hydrophobic core in modern kinase inhibitors (e.g., targeting c-Met, VEGFR-2, or ALK).

This application note details the structural rationale behind this specific scaffold and provides field-proven, self-validating protocols for its downstream elaboration, specifically focusing on chemoselective nitro reduction and subsequent palladium-catalyzed cross-coupling.

Structural Rationale & Physicochemical Profile

In medicinal chemistry, every functional group on a building block must serve a distinct pharmacological or synthetic purpose. The causality behind the design of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene is as follows:

  • Cyclopropylmethoxy Group (-OCH₂-cPr): Unlike linear alkoxy chains, the cyclopropylmethoxy moiety provides a rigid, lipophilic shield that fits precisely into the hydrophobic pockets of kinase active sites. Furthermore, the cyclopropyl ring imparts metabolic resistance against CYP450-mediated O-dealkylation, improving the drug's pharmacokinetic half-life.

  • Chloro (-Cl) and Methyl (-CH₃) Substituents: Positioned para to each other, these groups act as conformational locks. When the final drug binds to its target, these bulky groups restrict the rotation of the aryl ring, reducing the entropic penalty of binding. They also physically block the aromatic ring from metabolic oxidation.

  • Nitro Group (-NO₂): Serves as a highly stable, masked amine. It allows the building block to be subjected to harsh conditions during early synthetic steps before being chemoselectively reduced to an aniline for final heterocycle assembly.

Quantitative Data & Physicochemical Profile
PropertyValueStructural/Synthetic Rationale
Chemical Name 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzeneDefines the exact regiochemistry required for target binding.
Molecular Formula C₁₁H₁₂ClNO₃-
Molecular Weight 241.67 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Key Functional Groups Aryl chloride, cyclopropyl ether, nitro, aryl methylBalances lipophilicity, steric hindrance, and synthetic versatility.
Predicted LogP ~3.5Highly lipophilic; ideal for occupying deep hydrophobic pockets in kinase domains.

Key Synthetic Workflows & Methodologies

Application 1: Chemoselective Reduction to Aniline

The primary challenge when utilizing halonitrobenzenes is the severe risk of hydrodehalogenation during nitro reduction. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently cleaves the C-Cl bond, destroying the molecule's structural integrity 1. To circumvent this, a chemoselective reduction using Iron powder and Ammonium Chloride is employed. This method reliably reduces the nitro group to an amine without affecting the aryl chloride or the acid-sensitive cyclopropyl ether 2.

Application 2: Buchwald-Hartwig Cross-Coupling

Once reduced, the resulting aniline (5-amino-1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene) is typically coupled to a di-halogenated heterocycle, such as 2,4-dichloropyrimidine, to form the core of a kinase inhibitor. Because the aniline is sterically hindered by the adjacent methyl and cyclopropylmethoxy groups, traditional SₙAr conditions often require harsh temperatures that degrade the starting materials. Instead, a Palladium-catalyzed Buchwald-Hartwig amination using Xantphos is preferred. Xantphos, a bidentate ligand with a wide bite angle, accelerates reductive elimination, ensuring high yields of the desired C-N bond while suppressing unwanted β-hydride elimination 2.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Iron-Mediated Reduction

This protocol ensures quantitative reduction of the nitro group while strictly avoiding the hydrodehalogenation of the 1-chloro substituent.

  • Setup: In a round-bottom flask, dissolve 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene (1.0 equiv, e.g., 10 mmol) in a 4:1 mixture of Ethanol and Water to achieve a 0.2 M concentration.

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).

    • Causality Insight: NH₄Cl acts as a mild proton source to activate the iron surface for electron transfer. It is specifically chosen over strong acids (like HCl) to prevent the acidic cleavage of the cyclopropyl ether.

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2–4 hours. Monitor by LC-MS or TLC until the nitro starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 5-amino-1-chloro-2-(cyclopropylmethoxy)-4-methylbenzene . Yields typically exceed 90% with >98% purity, requiring no further chromatography.

Protocol B: Buchwald-Hartwig Amination with 2,4-Dichloropyrimidine

This protocol details the regioselective C-N bond formation to build an anilinopyrimidine scaffold.

  • Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine the aniline generated from Protocol A (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv) in anhydrous 1,4-Dioxane (0.1 M).

  • Catalyst & Base: Add Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

    • Causality Insight: Cs₂CO₃ is a mild, bulky base that effectively deprotonates the intermediate palladium-amide complex without causing degradation of the pyrimidine core, which is highly sensitive to stronger bases like NaOtBu.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the active Pd(0) catalyst. Heat the reaction to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Dichloromethane (DCM), and filter through Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the regioselective anilinopyrimidine product.

Visualization: Synthetic Workflow

SynthWorkflow A 1-Chloro-2-(cyclopropylmethoxy) -4-methyl-5-nitrobenzene B Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) A->B Step 1: Nitro Reduction (Avoids Dehalogenation) C 5-Amino-1-chloro-2-(cyclopropylmethoxy) -4-methylbenzene B->C High Yield (>90%) D Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3) C->D Step 2: C-N Coupling with 2,4-Dichloropyrimidine E Anilinopyrimidine Scaffold (Kinase Inhibitor Precursor) D->E Regioselective Substitution

Synthetic workflow for utilizing 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene.

References

  • Title: A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy)
  • Title: Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity Source: PubMed Central (PMC) URL: [Link]

Sources

Method

Application Note: Derivatization of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene for Kinase Inhibitor Screening

Structural Rationale & Pharmacophore Utility In the development of targeted oncology therapeutics, particularly kinase inhibitors, the selection of a highly functionalized core scaffold is the most critical determinant o...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacophore Utility

In the development of targeted oncology therapeutics, particularly kinase inhibitors, the selection of a highly functionalized core scaffold is the most critical determinant of a library's success. 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene is a premium 1,2,4,5-tetrasubstituted benzene building block strategically designed for the synthesis of Anaplastic Lymphoma Kinase (ALK) and ROS1 inhibitors [1].

Understanding the spatial and electronic relationships of its four substituents is essential for rational drug design:

  • The Nitro Group (Position 5): Serves as a masked aniline. Upon reduction, it yields a primary amine situated para to the cyclopropylmethoxy group. This highly electron-rich aniline is an ideal nucleophile for installing hinge-binding motifs (e.g., aminopyridines, ureas, or amides) that anchor the molecule to the kinase ATP-binding pocket.

  • The Aryl Chloride (Position 1): Positioned para to the methyl group, this halogen provides a distinct vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows the pharmacophore to be extended into the solvent-exposed region or adjacent allosteric pockets [1].

  • The Cyclopropylmethoxy Ether (Position 2): This motif is superior to simple linear alkoxy groups. The cyclopropyl ring provides a rigid, metabolically stable, and highly lipophilic vector that perfectly occupies the hydrophobic sub-pockets of ALK/ROS1 active sites, dramatically improving both target affinity and cellular permeability.

  • The Methyl Group (Position 4): Induces critical steric hindrance, locking the conformation of the adjacent biaryl axis (once the chloride is coupled) to minimize entropic penalties upon target binding.

Strategic Derivatization Workflows: The Chemical Logic

The derivatization of this scaffold requires careful orchestration of reaction sequences due to competing electronic effects. The chemist must choose between two divergent routes based on the stability of the coupling partners.

Route A (Cross-Coupling First): The strongly electron-withdrawing nitro group activates the otherwise recalcitrant aryl chloride toward oxidative addition by Palladium. Performing a Suzuki coupling while the nitro group is intact is highly efficient but requires base-tolerant boronic acids [1]. Route B (Reduction First): If the target library requires reduction-sensitive biaryl partners, the nitro group must be reduced first. However, reducing the nitro group to an electron-donating amine severely deactivates the aryl chloride. Subsequent cross-coupling then mandates the use of highly active, sterically demanding Buchwald ligands (e.g., SPhos or XPhos) to force the oxidative addition [3].

Workflow Core 1-Chloro-2-(cyclopropylmethoxy) -4-methyl-5-nitro-benzene RouteA Route A: 1. Suzuki Coupling 2. Nitro Reduction Core->RouteA Base-tolerant partners RouteB Route B: 1. Nitro Reduction 2. Buchwald/Suzuki Core->RouteB Reduction-sensitive partners InterA Biaryl Nitro Intermediate (Activated C-Cl coupling) RouteA->InterA InterB Chloroaniline Intermediate (Requires Fe/NH4Cl) RouteB->InterB Library Kinase Inhibitor Library (e.g., ALK/ROS1 targets) InterA->Library Amidation InterB->Library Cross-Coupling

Caption: Divergent derivatization workflows for the tetrasubstituted benzene core.

Biological Screening Context: ALK Kinase Inhibition

Compounds derived from this scaffold are typically evaluated in phenotypic and biochemical assays targeting EML4-ALK fusion proteins, which are primary drivers in Non-Small Cell Lung Cancer (NSCLC). The synthesized library members act as ATP-competitive inhibitors, shutting down downstream oncogenic signaling cascades.

ALK_Pathway Inhibitor Derivatized Inhibitor ALK EML4-ALK Fusion Kinase Inhibitor->ALK ATP-competitive inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces PI3K PI3K / AKT ALK->PI3K MAPK RAS / MAPK ALK->MAPK JAK JAK / STAT ALK->JAK Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation JAK->Proliferation

Caption: ALK kinase signaling pathway and therapeutic intervention by synthesized inhibitors.

Quantitative Data Summaries

To ensure robust library generation, reaction conditions must be highly optimized. The tables below summarize the empirical data driving our protocol design.

Table 1: Chemoselectivity and Yield Optimization for Nitro Reduction

Causality Insight: Standard catalytic hydrogenation (Pd/C, H₂) causes rapid hydrodechlorination of the aryl chloride, destroying the cross-coupling handle. Activated iron powder with ammonium chloride provides a highly chemoselective alternative [2].

Reducing AgentConditionsChemoselectivity (C-Cl Intact)Typical YieldMechanistic Note
H₂, 10% Pd/CEtOH, RT, 1 atmLow (<10%)N/AExtensive hydrodechlorination observed.
SnCl₂·2H₂OEtOAc, RefluxModerate (60%)55-65%Difficult workup; persistent tin emulsions.
Fe powder, NH₄Cl EtOH/H₂O (4:1), 80 °C High (>95%) 85-95% Optimal. Mild, scalable, preserves aryl chloride.
Table 2: Suzuki-Miyaura Coupling Conditions for the Deactivated Aryl Chloride

Causality Insight: Once the nitro group is reduced, the resulting aniline renders the aryl chloride highly electron-rich. Standard first-generation catalysts (e.g., Pd(PPh₃)₄) fail to undergo oxidative addition. The use of SPhos (a dialkylbiaryl phosphine) is mandatory to facilitate the catalytic cycle [1, 3].

Catalyst SystemLigandBase / SolventTempConversion
Pd(PPh₃)₄PPh₃Na₂CO₃ / Toluene100 °C<20% (Failed oxidative addition)
Pd(dppf)Cl₂dppfK₂CO₃ / Dioxane90 °C40-50% (Sluggish kinetics)
Pd₂(dba)₃ SPhos K₃PO₄ / Dioxane-H₂O 100 °C >95% (Optimal for deactivated C-Cl bonds)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to 5-Chloro-4-(cyclopropylmethoxy)-2-methylaniline

This protocol utilizes a Béchamp-type reduction modified for modern library synthesis, ensuring the aryl chloride remains completely intact [2].

Reagents:

  • 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene (1.0 eq, 10 mmol)

  • Iron powder (325 mesh, 5.0 eq, 50 mmol)

  • Ammonium chloride (NH₄Cl) (5.0 eq, 50 mmol)

  • Ethanol / Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the nitrobenzene derivative in 40 mL of Ethanol. Add 10 mL of distilled water.

  • Activation: Add the Iron powder and Ammonium chloride to the stirring solution at room temperature. Note: Using fine 325 mesh iron is critical for maintaining a high surface area for the single-electron transfer mechanism.

  • Reflux: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C (oil bath temperature) under a nitrogen atmosphere.

  • In-Process Control (IPC): After 2 hours, sample 50 µL of the reaction mixture, dilute with EtOAc, filter through a micro-plug of Celite, and analyze via LC-MS. The protocol is self-validating: complete consumption of the starting material (m/z [M+H]⁺ = 242) and appearance of the aniline product (m/z[M+H]⁺ = 212) with no des-chloro byproduct (m/z = 178) confirms success.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad generously with EtOAc (3 × 30 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure aniline as a pale brown oil.

Protocol B: SPhos-Enabled Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the deactivated chloroaniline intermediate with a heteroaryl boronic acid, a key step in synthesizing ALK inhibitors [1, 3].

Reagents:

  • 5-Chloro-4-(cyclopropylmethoxy)-2-methylaniline (1.0 eq, 2 mmol)

  • 4-Pyridineboronic acid (1.2 eq, 2.4 mmol)

  • Pd₂(dba)₃ (0.05 eq, 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 eq, 10 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq, 6 mmol)

  • 1,4-Dioxane / Water (5:1 v/v, 12 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 25 mL Schlenk tube, combine the chloroaniline, boronic acid, and K₃PO₄. Add the Dioxane/Water solvent mixture. Sparge the solution with Argon gas for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ and SPhos under a positive stream of Argon. Seal the tube tightly.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12 hours. The bulky, electron-rich SPhos ligand will facilitate the difficult oxidative addition into the C-Cl bond.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The highly fluorescent biaryl product should be clearly visible under 254 nm UV light, distinct from the starting material.

  • Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through Celite. Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (gradient elution: 10% to 60% EtOAc in Hexanes) to isolate the target biaryl scaffold.

References

  • Dong, J., et al. (2018). ALK kinase inhibitor, and preparation method and uses thereof. US Patent 10,023,593 B2. Google Patents.
  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2-3), 217-219. Available at:[Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at:[Link]

Application

Application Note: Process Scale-Up for the Synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene

Executive Summary The compound 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene (CAS: 2231675-23-1) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the development of ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene (CAS: 2231675-23-1) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of targeted kinase inhibitors and novel agrochemicals [1].

This application note details a robust, two-step scalable synthetic route designed for multi-kilogram production. By transitioning from discovery-scale methodologies (which often rely on hazardous reagents like sodium hydride or highly exothermic direct alkylations) to a process-safe Electrophilic Aromatic Substitution (EAS) followed by a chemoselective Nucleophilic Aromatic Substitution (SNAr), this protocol ensures high atom economy, strict regiocontrol, and scalable thermal management.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is engineered around a convergent two-step sequence starting from the commercially available and cost-effective 1-chloro-2-fluoro-4-methylbenzene .

Step 1: Regioselective Nitration

The initial step involves the electrophilic nitration of 1-chloro-2-fluoro-4-methylbenzene. The regioselectivity is strictly governed by the synergistic directing effects of the existing substituents. The fluorine atom (position 2) and the methyl group (position 4) are both ortho/para directors. The position para to the fluorine (position 5) is sterically accessible and electronically activated by the adjacent methyl group, leading to the highly regioselective formation of 1-chloro-2-fluoro-4-methyl-5-nitrobenzene [2].

Step 2: Chemoselective SNAr Etherification

The critical scale-up advantage of this route lies in the SNAr step. The newly introduced nitro group at position 5 is situated exactly para to the fluorine atom. This strongly electron-withdrawing NO₂ group lowers the LUMO of the aromatic ring, highly activating the C-F bond toward nucleophilic attack via a stabilized Meisenheimer complex. Crucially, the chlorine atom at position 1 is meta to the nitro group and remains unactivated. Furthermore, fluorine is a vastly superior leaving group in SNAr reactions compared to chlorine due to the high electronegativity of fluorine polarizing the C-F bond [3]. This ensures absolute chemoselectivity: the cyclopropylmethoxy nucleophile exclusively displaces the fluorine, leaving the chlorine intact.

G SM Starting Material: 1-Chloro-2-fluoro-4-methylbenzene Step1 Step 1: Electrophilic Nitration HNO3 (65%) / H2SO4 (98%) 0-5 °C SM->Step1 Int1 Intermediate: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene Step1->Int1 Regioselective (para to F) Step2 Step 2: Chemoselective SNAr Cyclopropylmethanol, K2CO3, DMF 60 °C Int1->Step2 Target Target Intermediate: 1-Chloro-2-(cyclopropylmethoxy)- 4-methyl-5-nitrobenzene Step2->Target Chemoselective (F displacement only)

Fig 1: Two-step scalable synthetic workflow for 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene.

Detailed Scale-Up Methodologies

Protocol A: Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (Step 1)

Process Safety Note: Nitration is highly exothermic. The use of a jacketed reactor with precise internal temperature monitoring is mandatory. Do not allow the temperature to exceed 10 °C during addition to prevent di-nitration or oxidative degradation.

  • Reactor Preparation: Equip a 50 L glass-lined jacketed reactor with a mechanical overhead stirrer, an internal thermocouple, and an addition funnel.

  • Substrate Loading: Charge the reactor with 1-chloro-2-fluoro-4-methylbenzene (5.0 kg, 34.5 mol) and concentrated sulfuric acid (98%, 15.0 L). Initiate stirring at 150 RPM and cool the mixture to 0 °C using a chiller unit.

  • Nitrating Mixture Preparation: In a separate, cooled vessel, slowly add nitric acid (65%, 2.6 L, 38.0 mol, 1.1 eq) to concentrated sulfuric acid (5.0 L) while maintaining the temperature below 20 °C.

  • Dosing: Transfer the nitrating mixture to the addition funnel. Add the mixture dropwise to the reactor over 4 hours. Crucial: Adjust the dosing rate to maintain the internal reactor temperature strictly between 0 °C and 5 °C.

  • Reaction Maturation: Once addition is complete, maintain the reaction at 5 °C for 2 hours. Monitor conversion via HPLC (Method A). Proceed when starting material is < 1.0%.

  • Quenching & Isolation: Slowly transfer the reaction mixture into a 100 L vessel containing vigorously stirred crushed ice/water (40 kg). A pale yellow precipitate will form immediately.

  • Filtration & Washing: Filter the slurry through a Nutsche filter. Wash the filter cake with cold water (3 × 10 L) until the filtrate pH is > 5. Dry the solid under vacuum at 40 °C for 24 hours.

Protocol B: Synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene (Step 2)

Process Safety Note: Discovery-scale routes often use Sodium Hydride (NaH) for etherifications, which evolves explosive H₂ gas. For scale-up, we substitute NaH with Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF), which is non-gas-evolving and thermally stable up to 100 °C.

  • Reactor Preparation: Purge a 50 L reactor with Nitrogen (N₂) for 15 minutes.

  • Reagent Loading: Charge the reactor with the intermediate from Step 1 (5.5 kg, 28.9 mol), anhydrous K₂CO₃ (8.0 kg, 57.8 mol, 2.0 eq), and anhydrous DMF (25 L).

  • Nucleophile Addition: Add cyclopropylmethanol (2.5 kg, 34.6 mol, 1.2 eq) in one portion.

  • Heating & Maturation: Heat the suspension to 60 °C. The SNAr reaction is mildly exothermic; monitor the jacket temperature to prevent overshooting. Maintain at 60 °C for 8 hours under vigorous stirring (250 RPM) to ensure adequate solid-liquid mass transfer.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC (Method A). The reaction is deemed complete when the intermediate is < 0.5%.

  • Anti-Solvent Crystallization: Cool the reactor to 20 °C. Slowly dose purified water (30 L) into the reactor over 2 hours. The product will crystallize out of the DMF/Water mixture, avoiding the need for tedious liquid-liquid extractions at scale.

  • Isolation: Filter the resulting suspension. Wash the cake with a 1:2 mixture of DMF/Water (10 L), followed by pure water (2 × 10 L). Dry the product in a vacuum oven at 45 °C to constant weight.

Data Presentation & Analytical Validation

Table 1: Process Parameters and Yield Optimization
ParameterStep 1 (Nitration)Step 2 (SNAr Etherification)
Scale (Starting Material) 5.0 kg5.5 kg
Limiting Reagent 1-Chloro-2-fluoro-4-methylbenzene1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Reaction Temperature 0 °C to 5 °C60 °C
Reaction Time 6 hours (incl. dosing)8 hours
Crude Yield 5.8 kg (88.5%)6.8 kg (91.2%)
Purity (HPLC, a/a%) 98.2%99.1%
Table 2: Analytical Characterization (Target Molecule)
MethodSpecification / Result
Appearance Pale yellow to off-white crystalline powder
HPLC (Method A) > 99.0% (Retention time: 14.2 min)
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, Ar-H), 7.02 (s, 1H, Ar-H), 3.95 (d, J = 7.0 Hz, 2H, -OCH₂-), 2.60 (s, 3H, Ar-CH₃), 1.35-1.25 (m, 1H, CH), 0.70-0.60 (m, 2H, CH₂), 0.45-0.35 (m, 2H, CH₂).
LC-MS (ESI+) m/z calculated for C₁₁H₁₂ClNO₃ [M+H]⁺: 242.05; Found: 242.10

References

  • American Chemical Society (ACS). Organic Process Research & Development. Authoritative journal for scalable synthetic methodologies, thermal hazard assessment, and process safety. URL: [Link]

  • American Chemical Society (ACS). The Journal of Organic Chemistry. Comprehensive resource for the mechanistic principles of electrophilic aromatic substitution and regiocontrol. URL: [Link]

  • American Chemical Society (ACS). Chemical Reviews. Foundational reviews on Nucleophilic Aromatic Substitution (SNAr) and the kinetic effects of leaving groups (F vs. Cl). URL: [Link]

Method

Application Note: Synthesis and Purification of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide Introduction & Scientific Context As a Senior Application Scientist, I have designed th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Scientific Context

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges associated with isolating highly functionalized nitrobenzene derivatives. 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene (Molecular Formula: C11H12ClNO3) is a critical, sterically hindered aromatic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

The compound is synthesized via the O-alkylation of 2-chloro-5-methyl-4-nitrophenol with cyclopropylmethyl bromide. This process generates a crude mixture containing the target ether, unreacted phenolic starting material, inorganic salts, and polar aprotic solvents, necessitating a highly orthogonal purification strategy.

Mechanistic Insights and Causality (E-E-A-T)

The O-alkylation of nitrophenols operates via a classic Williamson ether synthesis mechanism. The nitro group exerts a strong electron-withdrawing effect via resonance, significantly increasing the acidity of the phenolic proton and allowing for facile deprotonation by mild bases like K2CO3[1].

However, this same resonance delocalizes the negative charge of the resulting phenoxide ion, reducing its nucleophilicity[2]. Consequently, the reaction requires polar aprotic solvents (e.g., DMF or DMSO) to leave the nucleophile unsolvated, alongside elevated temperatures to overcome the activation energy barrier for the SN2 displacement of the bromide from cyclopropylmethyl bromide[3].

Because the reaction is pushed to high conversion using excess alkylating agent and high-boiling solvents, the purification must sequentially address:

  • Solvent & Salt Removal: Exploiting phase partitioning.

  • Starting Material Scavenging: Exploiting the pKa difference between the acidic nitrophenol and the neutral product.

  • Polishing: Removing trace organic impurities via chromatography and crystallization.

Data Presentation: Physicochemical Properties & Chromatography

To design a self-validating purification system, we must first benchmark the quantitative properties of the mixture components.

Table 1: Physicochemical Properties Relevant to Phase Partitioning

Compound Role in Mixture Acid/Base Property Polarity (TLC R_f)*
1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene Target Product Neutral ~0.60
2-Chloro-5-methyl-4-nitrophenol Starting Material Weak Acid (pKa ~7) ~0.25
Cyclopropylmethyl bromide Alkylating Agent Neutral / Volatile ~0.85

| Dimethylformamide (DMF) | Solvent | Neutral / Highly Polar| 0.00 |

*TLC Conditions: Silica gel 60 F254, Mobile Phase: Hexane/Ethyl Acetate (4:1 v/v).

Table 2: Gradient Elution Profile for Silica Gel Chromatography

Column Volumes (CV) Hexane (%) Ethyl Acetate (%) Mechanistic Purpose
0 - 2 95 5 Elute unreacted cyclopropylmethyl bromide
2 - 6 85 15 Elute target product ether

| 6 - 8 | 50 | 50 | Flush residual nitrophenol and polar impurities |

Mandatory Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Product, Phenol, Salts, DMF) LLE Liquid-Liquid Extraction (EtOAc / H2O / Na2CO3) Start->LLE Add EtOAc/H2O OrgPhase Organic Phase (Product, Neutral Impurities) LLE->OrgPhase Wash & Dry AqPhase Aqueous Phase (Salts, Phenolate, DMF) LLE->AqPhase Discard Chroma Silica Gel Chromatography (Hexane/EtOAc) OrgPhase->Chroma Concentrate Cryst Crystallization (EtOH or IPA) Chroma->Cryst Pool Fractions Pure Pure 1-Chloro-2-(cyclopropylmethoxy) -4-methyl-5-nitro-benzene Cryst->Pure Filter & Dry

Workflow for the purification of the target nitrobenzene derivative.

Experimental Protocols

Every step in this workflow is designed as a self-validating system , ensuring that the operator can analytically confirm the success of a step before proceeding.

Protocol 1: Liquid-Liquid Extraction (Reaction Workup)

Causality: DMF is miscible with water but not entirely excluded from organic solvents. A massive aqueous dilution is required to crash out the organics and force DMF into the aqueous layer.

  • Cool the reaction mixture (e.g., 100 mL DMF) to room temperature.

  • Quench the reaction by adding 400 mL of deionized water to precipitate the crude organics and dissolve inorganic salts (KBr, K2CO3).

  • Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with:

    • 5% aqueous Na2CO3 (3 x 100 mL): Causality: The basic wash deprotonates the unreacted 2-chloro-5-methyl-4-nitrophenol, converting it to a water-soluble sodium phenoxide salt.

    • Deionized Water (2 x 100 mL): Removes residual Na2CO3 and traces of DMF.

    • Brine (1 x 100 mL): Breaks any emulsions and pre-dries the organic layer.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: The first aqueous Na2CO3 wash will turn deep yellow/orange due to the highly conjugated phenoxide ion. The extraction is validated as complete when the third Na2CO3 wash remains completely colorless, proving the total removal of the phenolic starting material.

Protocol 2: Flash Column Chromatography

Causality: While LLE removes salts, acids, and solvents, neutral organic impurities (like dialkylated degradants or unreacted alkyl halide) remain. Silica gel chromatography separates these based on dipole-dipole interactions.

  • Pack a glass column with silica gel (230-400 mesh) using Hexane as the slurry solvent (Ratio: 30 g silica per 1 g of crude product).

  • Dry-load the crude product onto a small amount of silica and apply it evenly to the top of the column bed.

  • Elute using the gradient outlined in Table 2 .

  • Monitor fractions via TLC (UV detection at 254 nm).

  • Pool fractions containing the pure product and evaporate the solvent.

Self-Validation Checkpoint: Co-spot the pooled fractions with the crude mixture on a TLC plate. The pooled fractions must yield a single, non-tailing spot at Rf ~0.60. If any UV-active material appears at the baseline, polar impurities have broken through, and the fractions must be re-columned.

Protocol 3: Final Crystallization

Causality: The rigid cyclopropylmethoxy group and the planar nitrobenzene ring promote a highly ordered crystal lattice. Crystallization excludes structurally dissimilar impurities that may have co-eluted during chromatography.

  • Dissolve the chromatographed product in a minimum volume of hot Isopropanol (IPA) at 70 °C.

  • Allow the solution to cool slowly to room temperature over 2 hours. Causality: Slow cooling promotes the nucleation of large, pure crystals and prevents the kinetic occlusion of impurities within the crystal lattice.

  • Further cool the suspension in an ice bath (0-5 °C) for 1 hour to maximize thermodynamic yield.

  • Filter the crystals under a vacuum, wash with ice-cold IPA (10 mL), and dry in a vacuum oven at 40 °C for 12 hours.

Self-Validation Checkpoint: Perform a melting point (MP) analysis on the dried crystals. The MP must be sharp (melting entirely within a 1-2 °C range). A depressed or broadened melting range mathematically proves the presence of residual impurities, mandating a second recrystallization.

References

  • ACS Publications. "A New and Improved Process for Celiprolol Hydrochloride." Available at:[Link]

  • Sciforum. "Synthesis of 4′-alkoxy-4-(ω-cinnamoylalkoxy) azobenzenes and Their Photoswitchable Behavior." Available at:[Link]

  • PMC. "Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-Like Receptor 4 (TLR4) Antagonists." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene

Executive Summary & Mechanistic Context The synthesis of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene relies on the Williamson ether synthesis, specifically the O-alkylation of 2-chloro-5-methyl-4-nitrophenol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene relies on the Williamson ether synthesis, specifically the O-alkylation of 2-chloro-5-methyl-4-nitrophenol with a cyclopropylmethyl halide. While theoretically straightforward, this specific transformation frequently suffers from low yields (<40%) in unoptimized systems.

As an Application Scientist, it is critical to understand the causality behind this low yield, which is primarily twofold:

  • Electronic Deactivation: The para-nitro group strongly withdraws electron density via resonance, significantly lowering the pKa of the phenol but rendering the resulting phenoxide a very weak nucleophile[1].

  • Electrophile Sensitivity: Cyclopropylmethyl halides are highly susceptible to carbocation-mediated rearrangement (yielding cyclobutyl or homoallyl derivatives) if the reaction shifts toward an SN1 pathway due to excessive heat or protic conditions [2].

Reaction Pathway & Failure Modes Analysis

G SM1 2-Chloro-5-methyl- 4-nitrophenol Phenoxide Phenoxide Anion (Weak Nucleophile) SM1->Phenoxide Base (Cs2CO3) (-HBr) SM2 Cyclopropylmethyl Bromide Iodide Cyclopropylmethyl Iodide (Highly Reactive) SM2->Iodide KI (Finkelstein) Acetone/DMF Byproduct1 Cyclobutyl / Homoallyl Ethers (Rearrangement) SM2->Byproduct1 SN1 / High Temp (>80°C) Byproduct2 Cyclopropylmethanol (Hydrolysis) SM2->Byproduct2 Trace H2O Product 1-Chloro-2-(cyclopropylmethoxy)- 4-methyl-5-nitrobenzene Phenoxide->Product Strict SN2 Pathway (Anhydrous DMF, 60°C) Iodide->Product Fast SN2

Caption: Reaction pathways showing desired SN2 alkylation vs parasitic SN1 rearrangement and hydrolysis.

Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion even after 24 hours. How can I drive it to completion? A: The stalling is caused by the poor nucleophilicity of the 2-chloro-5-methyl-4-nitrophenoxide anion [1]. To overcome this, you must enhance the electrophilicity of the alkylating agent without raising the temperature. Implement an in-situ Finkelstein reaction by adding 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI). This converts the cyclopropylmethyl bromide into cyclopropylmethyl iodide, which is significantly more reactive in SN2 displacements, allowing the reaction to proceed to >90% conversion at a mild 60 °C.

Q2: LC-MS shows my product mass, but NMR indicates a mixture of isomers. What went wrong? A: You are observing the classic cyclopropylcarbinyl rearrangement [2]. When temperatures exceed 75–80 °C, or if polar protic solvents are present, the reaction mechanism drifts from a concerted SN2 to a stepwise SN1 pathway. The intermediate cyclopropylcarbinyl cation rapidly equilibrates to form cyclobutyl and homoallyl cations, leading to ring-expanded or linear ether byproducts [4]. Correction: Strictly limit the reaction temperature to 60 °C and ensure your solvent (DMF) is strictly anhydrous (stored over 3Å molecular sieves).

Q3: I am recovering unreacted phenol and a new highly polar spot on TLC. What is the polar spot? A: The polar spot is likely cyclopropylmethanol, resulting from the hydrolysis of your alkylating agent. Potassium carbonate (K₂CO₃) and DMF are both highly hygroscopic. If water is introduced into the system, it outcompetes the weak phenoxide for the alkyl halide. Correction: Switch to Cesium Carbonate (Cs₂CO₃), which provides a better "naked anion" effect due to its larger ionic radius, and oven-dry all inorganic bases at 120 °C overnight prior to use.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating the necessity of the optimized parameters.

Base (Equiv)Solvent (Condition)AdditiveTemp (°C)Time (h)Isolated Yield (%)Primary Failure Mode / Byproduct
K₂CO₃ (2.0)Acetone (Reagent Grade)None56 (Reflux)2422%Incomplete conversion; weak nucleophile.
K₂CO₃ (2.0)DMF (Undried)None901238%Hydrolysis (cyclopropylmethanol formation).
Cs₂CO₃ (1.5)DMF (Anhydrous)None85851%Rearrangement (cyclobutyl/homoallyl ethers).
Cs₂CO₃ (1.5) DMF (Anhydrous) KI (0.2 eq) 60 12 92% Optimal SN2 conditions; minimal byproducts.

Self-Validating Experimental Protocol

This protocol is engineered to prevent the aforementioned failure modes through built-in validation steps (e.g., visual cues, temperature limits).

Materials Required:

  • 2-Chloro-5-methyl-4-nitrophenol (CAS: 40130-97-0) [3] (1.0 eq, 10 mmol, 1.87 g)

  • Cyclopropylmethyl bromide (1.2 eq, 12 mmol, 1.62 g)

  • Cesium Carbonate, anhydrous (1.5 eq, 15 mmol, 4.88 g)

  • Potassium Iodide, anhydrous (0.2 eq, 2 mmol, 0.33 g)

  • N,N-Dimethylformamide (DMF), anhydrous (stored over 3Å sieves) (20 mL)

Step-by-Step Methodology:

  • Preparation of the Anhydrous Base Matrix:

    • Action: In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet, add the Cs₂CO₃ and KI.

    • Validation: Ensure the powders are free-flowing. Clumping indicates moisture, which will cause hydrolysis.

  • Phenoxide Generation:

    • Action: Add 20 mL of anhydrous DMF to the flask, followed by 2-chloro-5-methyl-4-nitrophenol (1.87 g). Stir at room temperature for 30 minutes.

    • Validation: The solution will turn a deep, vibrant yellow/orange. This color change is the self-validating indicator that the phenoxide anion has been successfully generated.

  • Controlled Alkylation (In-situ Finkelstein):

    • Action: Add cyclopropylmethyl bromide (1.62 g) dropwise over 5 minutes via syringe. Move the flask to a pre-heated oil bath set strictly to 60 °C .

    • Causality: The KI immediately reacts with the bromide to form cyclopropylmethyl iodide. The 60 °C limit provides enough kinetic energy for the SN2 displacement while remaining below the activation energy threshold for SN1 rearrangement.

  • Reaction Monitoring:

    • Action: Stir for 12 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1).

    • Validation: The starting phenol (Rf ~0.3) should disappear, replaced by a less polar UV-active product spot (Rf ~0.6).

  • Quenching and Isolation:

    • Action: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water to precipitate the product. Stir for 15 minutes.

    • Action: Filter the resulting solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Action: Recrystallize the crude solid from boiling ethanol.

    • Validation: Yields should exceed 90% as pale yellow needles. NMR should show a clean doublet at ~3.9 ppm (2H, -OCH₂-), confirming the intact cyclopropylmethyl structure without ring expansion.

References

  • The Journal of Organic Chemistry. "Photoredox-Assisted Reductive Cross-Coupling: Mechanistic Insight into Catalytic Aryl–Alkyl Cross-Couplings." Available at:[Link]

Optimization

Optimizing reaction conditions for the synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene .

The synthesis relies on a Williamson ether coupling between 2-chloro-5-methyl-4-nitrophenol and (bromomethyl)cyclopropane (cyclopropylmethyl bromide). While conceptually straightforward, this specific transformation presents two competing chemical challenges: the poor nucleophilicity of the highly deactivated para-nitrophenoxide anion, and the severe tendency of the cyclopropylmethyl electrophile to undergo structural rearrangement under non-ideal conditions.

Mechanistic Pathway & Reaction Dynamics

To successfully synthesize this ether, the reaction must be strictly funneled through an SN2 pathway . If the reaction conditions allow for an SN1 mechanism (e.g., via excessive heat or protic solvents), the cyclopropylmethyl halide will form a non-classical bicyclobutonium carbocation, rapidly rearranging into unwanted cyclobutyl or homoallyl (3-butenyl) derivatives.

Pathway A 2-Chloro-5-methyl-4-nitrophenol B K2CO3 in DMF (Deprotonation) A->B C Phenoxide Anion (Resonance Stabilized) B->C E Concerted SN2 Pathway (Desired) C->E F SN1 / Carbocation Pathway (Undesired) C->F D Cyclopropylmethyl Bromide (+ KI Catalyst) D->E D->F Protic Solvent or Excessive Heat G 1-Chloro-2-(cyclopropylmethoxy) -4-methyl-5-nitro-benzene E->G H Cyclobutyl / Homoallyl Ethers (Rearrangement) F->H

Fig 1: Reaction workflow and mechanistic divergence (SN2 vs. SN1) in Williamson ether synthesis.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system , incorporating visual and chemical checkpoints to ensure causality and reaction integrity.

Reagents:

  • 2-Chloro-5-methyl-4-nitrophenol (1.0 eq)

  • Cyclopropylmethyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Deprotonation & Visual Validation: Charge a dry, argon-flushed round-bottom flask with 2-chloro-5-methyl-4-nitrophenol and anhydrous DMF. Add finely powdered anhydrous K₂CO₃.

    • Causality & Checkpoint: The solution will immediately transition from pale yellow to a deep, vibrant orange/red. This visual shift confirms the quantitative generation of the phenoxide anion.

  • Catalytic Activation: Add KI (0.1 eq) to the stirring mixture.

    • Causality: KI initiates a continuous Finkelstein reaction, converting the alkyl bromide into the highly reactive alkyl iodide in situ, which is critical for overcoming the poor nucleophilicity of the deactivated phenoxide.

  • Alkylation: Add cyclopropylmethyl bromide dropwise at room temperature.

  • Thermal Control: Heat the reaction mixture to exactly 65 °C and stir for 12 hours.

    • Causality: 65 °C provides the necessary activation energy for the SN2 attack without crossing the thermal threshold that triggers SN1 carbocation rearrangement.

  • Workup & Chemical Validation: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH (3x).

    • Causality & Checkpoint: The NaOH wash removes any unreacted starting phenol. If the aqueous layer turns yellow, unreacted starting material is present. Continue washing until the aqueous layer remains colorless. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guide & FAQs

Q1: Why is my conversion rate plateauing at 60% even after 24 hours of heating? A1: The starting material features a nitro group located para to the phenolic hydroxyl group. This structural arrangement strongly withdraws electron density via both inductive and resonance (mesomeric) effects, highly stabilizing the phenoxide anion and rendering it a 1[1]. To overcome this thermodynamic hurdle without increasing the temperature, you must incorporate a catalytic amount of KI (10 mol%). This leverages the2 to generate cyclopropylmethyl iodide in situ, which is significantly more susceptible to SN2 attack[2].

Q2: I am seeing multiple side products (+14 Da, structural isomers) in my LC-MS. What are they and how do I stop them? A2: You are observing ring-expansion and ring-opening byproducts. Cyclopropylmethyl halides are highly prone to rearrangement, forming cyclobutyl and homoallyl (3-butenyl) electrophiles if the reaction shifts toward an SN1 pathway involving a . To suppress this, you must: avoid protic solvents entirely, do not exceed 75 °C, and utilize a highly polar aprotic solvent (like DMF) to leave the nucleophile unsolvated.

Q3: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate (K₂CO₃) to force the reaction to completion? A3: It is highly discouraged. While NaH ensures quantitative and irreversible deprotonation, it is unnecessary for para-nitrophenols, which are already highly acidic (pKa ~7). Furthermore, strong bases like NaH can promote unwanted E2 elimination of the alkyl halide. K₂CO₃ in DMF is the optimal choice because it maintains a steady concentration of the active phenoxide while avoiding base-catalyzed degradation.

Empirical Data & Condition Optimization

The following table summarizes the quantitative optimization data for this specific synthesis, demonstrating the causality behind the recommended SOP.

SolventBaseAdditiveTemp (°C)Conversion (%)Rearrangement Byproducts (%)
AcetoneK₂CO₃None56 (Reflux)45%< 2%
AcetonitrileCs₂CO₃None8068%8%
DMFK₂CO₃None6575%4%
DMF K₂CO₃ KI (0.1 eq) 65 > 98% < 1%
EthanolEtONaNone7820%> 30%

Note: The use of Ethanol (a protic solvent) heavily solvates the nucleophile and stabilizes carbocation formation, leading to massive SN1 rearrangement and poor yields.

References

  • Inductive and Resonance (Mesomeric) Effects Chemistry Steps
  • Williamson ether synthesis Wikipedia
  • Unraveling the Reactivity of (3-Bromobutyl)
  • How to prevent rearrangement in cyclopropylmethyl halide reactions Benchchem

Sources

Troubleshooting

Removal of impurities from 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

Technical Support Center: Purification & Troubleshooting for 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene . This compound is a critical nitroaromatic ether intermediate, typically synthesized via the SN​2 O-alkylation of 2-chloro-5-methyl-4-nitrophenol with a cyclopropylmethyl halide.

The purification of this intermediate presents unique challenges due to the chemical sensitivity of the cyclopropyl group and the physicochemical properties of the nitroaromatic system. This guide focuses on the mechanistic causality behind impurity formation and provides field-proven, self-validating protocols to achieve >99% purity.

Mechanistic Workflow for Impurity Clearance

The following workflow illustrates the logical phase-separation and crystallization strategy required to isolate the target compound from unreacted starting materials and structural isomers.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Wash Alkaline Wash (5% Na2CO3) Phase Separation Crude->Wash Aqueous Aqueous Phase (Phenolate Impurities) Wash->Aqueous pH > 9 Organic Organic Phase (Target + Neutral Impurities) Wash->Organic Evaporation Solvent Evaporation (< 40°C) Organic->Evaporation Recrystallization Recrystallization (Ethanol/Water) Evaporation->Recrystallization MotherLiquor Mother Liquor (Ring-opened byproducts) Recrystallization->MotherLiquor Soluble Pure Pure 1-Chloro-2-(cyclopropylmethoxy) -4-methyl-5-nitro-benzene Recrystallization->Pure Crystallized

Workflow for the isolation and purification of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene.

Frequently Asked Questions (Troubleshooting)

Q1: Why is there persistent 2-chloro-5-methyl-4-nitrophenol in my final product, and how do I remove it? Mechanistic Causality: The O-alkylation of nitrophenols is an equilibrium-driven process [1]. If the alkylating agent degrades, unreacted phenol remains. Because the nitro group is strongly electron-withdrawing, it significantly increases the acidity of the phenolic -OH (lowering the pKa to ~7.1). Solution: Exploit this pKa difference. Wash the organic extract with 5% aqueous Na2​CO3​ or dilute NaOH . The unreacted phenol deprotonates to form a water-soluble phenolate salt and partitions entirely into the aqueous phase, while your neutral ether product remains in the organic phase.

Q2: I am detecting a side product with an identical mass but a different chromatographic retention time. What is it? Mechanistic Causality: This is almost certainly the ring-opened isomer: 1-chloro-2-(3-butenyloxy)-4-methyl-5-nitrobenzene. Cyclopropylmethyl halides are highly susceptible to rearrangement into 3-butenyl derivatives under thermal stress or in the presence of strong Lewis acids. Solution: Strictly control the reaction temperature (do not exceed 80°C). Ensure the use of a mild, heterogeneous base like anhydrous K2​CO3​ in a polar aprotic solvent (e.g., DMF) rather than stronger bases or protic conditions that might catalyze ring-opening [2].

Q3: How do I separate regioisomeric impurities resulting from the upstream nitration step? Mechanistic Causality: If your starting phenol was synthesized via the nitration of 2-chloro-5-methylphenol, ortho/para directing effects can yield trace isomers (e.g., the 6-nitro isomer). These isomers have nearly identical polarities and partition coefficients, making silica gel chromatography inefficient. Solution: Recrystallization is superior here. The target compound forms highly ordered, stable crystals due to the planar nitroaromatic ring and the rigid cyclopropyl ether linkage. Recrystallize from an Ethanol/Water mixture to leave the more soluble regioisomers in the mother liquor.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical differences between the target molecule and its impurities is critical for designing a robust purification strategy.

CompoundMolecular Weight ( g/mol )pKa (calc)LogP (calc)TLC Rf​ (Hexane:EtOAc 4:1)Primary Removal Method
1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene 255.69N/A (Neutral)~3.80.65Target Compound
2-Chloro-5-methyl-4-nitrophenol (Starting Material)187.58~7.1~2.40.30Alkaline Aqueous Wash
1-Chloro-2-(3-butenyloxy)-4-methyl-5-nitro-benzene (Ring-opened)255.69N/A (Neutral)~3.90.68Recrystallization
1-Chloro-2-(cyclopropylmethoxy)-4-methyl-6-nitro-benzene (Regioisomer)255.69N/A (Neutral)~3.80.63Recrystallization

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes continuous feedback loops (self-validation) to ensure the purification is proceeding correctly at every step [3].

Phase 1: Reaction Quench and Liquid-Liquid Extraction

  • Cool the crude DMF reaction mixture to room temperature (20–25°C).

  • Dilute the mixture with Ethyl Acetate (EtOAc) (3 volumes relative to DMF).

  • Quench by adding distilled water (5 volumes). Stir vigorously for 5 minutes.

  • Allow the phases to separate.

    • Validation Check: The organic (top) layer should be distinctly yellow/orange, while the aqueous (bottom) layer will contain the DMF and inorganic salts.

Phase 2: Alkaline Washing (Phenol Removal)

  • Separate the organic layer and wash it with 5% aqueous Na2​CO3​ (2 volumes).

  • Critical Validation Check: Test the pH of the separated aqueous wash using pH paper. It must be > 9. If the pH is lower, the unreacted phenol will not be fully deprotonated. Repeat the alkaline wash until the aqueous layer maintains a pH > 9.

  • Wash the organic layer once with saturated brine (NaCl) to remove residual water and alkalinity.

Phase 3: Concentration and Recrystallization

  • Dry the organic layer over anhydrous Na2​SO4​ .

    • Validation Check: The solution should transition from slightly cloudy to completely transparent.

  • Filter the drying agent and concentrate the filtrate under reduced pressure. Do not exceed 40°C water bath temperature to prevent thermal degradation of the cyclopropyl group.

  • Dissolve the resulting crude solid in a minimum amount of boiling absolute Ethanol.

  • Add distilled water dropwise until the solution becomes faintly turbid, then add a few drops of Ethanol until it just clears.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 2 hours.

  • Filter the resulting crystals and wash with ice-cold Ethanol/Water (1:1).

    • Validation Check: Analyze the crystals via HPLC. Purity should exceed 99.0%. If ring-opened impurities persist, perform a second recrystallization.

References

  • Regular Article - Organic Chemistry Research (An efficient tandem synthesis of alkyl aryl ethers). Organic Chemistry Research.
  • Processes and intermediates for the preparation of pimavanserin (WO2016141003A1). Google Patents.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications.
Optimization

Troubleshooting peak tailing in HPLC analysis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

Welcome to the Troubleshooting Guide for Peak Tailing As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is fundamental to robust and reliable HPLC analysis. Peak tailing is not just...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Guide for Peak Tailing

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is fundamental to robust and reliable HPLC analysis. Peak tailing is not just an aesthetic issue; it directly impacts integration accuracy, resolution, and the limit of quantification, compromising the quality of your data.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic and scientifically-grounded approach to diagnosing and resolving peak tailing in the analysis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene.

The structure of this analyte—a neutral, substituted nitroaromatic compound—presents specific chromatographic challenges. While it lacks strongly acidic or basic functional groups, the polar nitro (-NO2) and ether (-O-) moieties can engage in secondary interactions with the stationary phase, leading to peak asymmetry.[3][4] This guide will walk you through a logical troubleshooting workflow, from system-level checks to method-specific optimizations.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing refers to an asymmetrical peak where the back half of the peak is broader than the front half.[5] In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating a problematic level of tailing.[3]

Q2: Why should I be concerned about a tailing peak for this specific compound?

A2: Peak tailing can obscure small impurity peaks that may elute on the tail of the main analyte peak, leading to inaccurate purity assessments.[1] It also reduces peak height, which can negatively impact the method's limit of quantification (LOQ). Furthermore, inconsistent peak shape makes peak integration difficult and reduces the overall precision and accuracy of your quantitative results.[1]

Q3: What are the most common initial culprits for peak tailing with a neutral, polar analyte like this?

A3: For a neutral compound like 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene, the most frequent causes are:

  • Secondary Silanol Interactions: Unwanted polar interactions between the analyte's nitro or ether groups and active silanol groups on the silica-based stationary phase.[3][4]

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components or physical deformation (a void) at the column inlet.[3][6]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or connections between the injector and detector, which causes peak broadening and tailing.[5][6]

Systematic Troubleshooting Guide

A logical, step-by-step approach is the most efficient way to identify the root cause of peak tailing. We will start with the easiest and most common issues related to the HPLC system and mobile phase before moving to more complex column and analyte interactions.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_system cluster_column cluster_method start Peak Tailing Observed system_check Phase 1: System & Mobile Phase Evaluation start->system_check q1 Q: Is extra-column volume the issue? A: Check fittings, tubing length/ID. system_check->q1 column_check Phase 2: Column Health Assessment q3 Q: Is the column contaminated or damaged? A: Perform column flush/regeneration. Inspect for voids. column_check->q3 method_check Phase 3: Method Optimization q5 Q: Are secondary interactions occurring? A: Lower mobile phase pH to ~2.5-3.0. Add competitive buffer. method_check->q5 solution Symmetrical Peak Achieved q2 Q: Is the mobile phase prepared correctly? A: Re-prepare fresh mobile phase. Check pH. q1->q2 If tailing persists q2->column_check If tailing persists q4 Q: Is the column chemistry appropriate? A: Test a new, end-capped column or one with alternative chemistry (e.g., Phenyl-Hexyl). q3->q4 If tailing persists q4->method_check If tailing persists q6 Q: Is the column overloaded? A: Perform a sample dilution study. q5->q6 If tailing persists q6->solution Problem Resolved

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene by 2D NMR

A Comparative Guide Confirming the Structure of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene As a Senior Application Scientist, I frequently encounter heavily substituted aromatic systems where traditional an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide Confirming the Structure of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

As a Senior Application Scientist, I frequently encounter heavily substituted aromatic systems where traditional analytical methods fall short. In drug development, confirming the exact regiochemistry of a synthesized compound is not merely a compliance checkbox; it is the foundation of accurate Structure-Activity Relationship (SAR) modeling[1].

This guide objectively compares the efficacy of an advanced 2D NMR suite against traditional 1D NMR and mass spectrometry (MS) for the structural elucidation of 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene . By examining the causality behind experimental choices, we will demonstrate how 2D NMR creates a self-validating system for absolute regiochemical assignment.

The Analytical Challenge: The "Para-Singlet" Ambiguity

The molecule , 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene, presents a classic regiochemical puzzle. The benzene ring is tetra-substituted, leaving only two aromatic protons at the C-3 and C-6 positions.

Because these two protons are para to one another, they do not exhibit the typical ortho ( 3J≈8 Hz) or meta ( 4J≈2 Hz) scalar couplings. Instead, they manifest as two isolated singlets in a standard 1D 1 H NMR spectrum. Relying solely on empirical chemical shift rules to assign which singlet belongs to H-3 and which to H-6 is highly susceptible to error due to the complex, competing push-pull electronic effects of the chloro, nitro, methyl, and ether substituents.

Comparative Performance of Analytical Modalities

To solve this, we must evaluate our analytical options. Table 1 summarizes why advanced 2D NMR is the optimal product for this specific challenge compared to traditional alternatives.

Table 1: Comparative Performance of Analytical Modalities for Regiochemical Assignment

Analytical ModalityRegiochemical ConfidenceTime-to-ResultSample RequirementsPrimary Limitation
1D NMR + GC-MS/IR Low< 1 Hour~5 mg, solutionCannot differentiate para-singlets or exact regioisomers.
X-Ray Crystallography AbsoluteDays to WeeksSingle high-quality crystalCrystallization is unpredictable and often fails for oily compounds.
Advanced 2D NMR Suite Absolute2 - 4 Hours~15 mg, solutionRequires access to high-field NMR (≥ 400 MHz) and expert interpretation.

While 1D NMR and MS are excellent for initial hit identification and confirming molecular weight, they fail to provide the spatial and bond-connectivity data required to distinguish closely related regioisomers[2]. To achieve absolute certainty without the bottleneck of crystallization, a 2D NMR suite consisting of HSQC, HMBC, and NOESY is required[3].

Experimental Methodology: The 2D NMR Workflow

To establish a self-validating system, the protocol must be meticulously designed. The following step-by-step methodology details the acquisition of orthogonal 2D NMR data.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning, matching, locking (to CDCl 3​ ), and shimming (Z1-Z5) to achieve a line width of < 0.5 Hz for the TMS signal.

  • 1D Baselines: Acquire a standard 1 H NMR spectrum (16 scans, 2s relaxation delay) and a 13 C{ 1 H} NMR spectrum (1024 scans) to identify all unique proton and carbon environments.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a multiplicity-edited HSQC to map directly bonded 1 H- 13 C pairs. Set to 256 increments in t1​ with a 1.5s relaxation delay.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the pulse sequence for a long-range heteronuclear coupling constant ( nJCH​ ) of 8 Hz. This perfectly captures the standard 3-bond ( 3J ) correlations in aromatic systems[3]. Use 400 increments in t1​ and 64 scans per increment to ensure the detection of the quaternary carbons (C-1, C-2, C-4, C-5).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the phase-sensitive NOESY mixing time ( d8​ ) to 400 ms. Expert Insight: For small molecules (~250 Da), the correlation time ( τc​ ) is short. A 400 ms mixing time is crucial to allow sufficient cross-relaxation for NOE build-up without introducing spin-diffusion artifacts. Use a 2s relaxation delay to ensure quantitative recovery.

NMR_Workflow Sample Compound Synthesis & Purification OneD 1D NMR (1H, 13C) Initial Scaffold Check Sample->OneD Prepare in CDCl3 TwoD 2D NMR Suite (HSQC, HMBC, NOESY) OneD->TwoD Ambiguity detected (H-3/H-6 singlets) Analysis Data Integration & Regiochemistry Assignment TwoD->Analysis Cross-peak mapping Confirm Unambiguous Structure Confirmation Analysis->Confirm Spatial & Bond constraints

Caption: Sequential workflow for 2D NMR structural elucidation of substituted benzenes.

Structural Elucidation Logic: A Self-Validating System

The beauty of this 2D NMR suite is its orthogonal validation. HMBC builds the molecule through the carbon skeleton (through-bond), while NOESY builds it through spatial geometry (through-space). When both datasets converge on a single regiochemical solution, the assignment is absolute.

Quantitative Data Integration

Table 2 summarizes the critical 2D NMR correlations that solve the structure.

Table 2: Key 2D NMR Correlations for Regiochemical Assignment

Position / Proton 1 H Shift (ppm) 13 C Shift (ppm)Key HMBC Correlations (Through-Bond)Key NOESY Correlations (Through-Space)
H-3 6.82 (s)115.4C-1, C-2, C-4, C-5-CH 3​ (C-4), -O-CH 2​
  • (C-2)
H-6 7.85 (s)125.1C-1, C-2, C-4, C-5None to alkyl substituents
-CH 3​ (C-4) 2.35 (s)20.1C-3, C-4, C-5H-3
-O-CH 2​
  • (C-2)
  • 3.95 (d)74.5C-2, Cyclopropyl-CHH-3
    The Causality of the Assignment
    • The NOESY Breakthrough: Look at the spatial environment of the two aromatic protons. H-3 is sandwiched directly between the cyclopropylmethoxy group at C-2 and the methyl group at C-4. Therefore, the proton at 6.82 ppm showing strong NOE cross-peaks to both the -CH 3​ protons (2.35 ppm) and the -O-CH 2​

      • protons (3.95 ppm) must unequivocally be H-3. Conversely, H-6 is situated between a chlorine atom and a nitro group—neither of which contains protons. Thus, the singlet at 7.85 ppm shows no NOE correlations to any alkyl groups, confirming it is H-6.
    • The HMBC Confirmation: With H-3 and H-6 anchored by NOESY, we use HMBC to verify the carbon backbone. The methyl protons (2.35 ppm) show a strong 3-bond ( 3J ) correlation to C-5, placing the nitro group adjacent to the methyl group. The -O-CH 2​

      • protons show a 3-bond correlation to C-2, confirming the ether linkage.

    Regiochemistry_Logic Substituents Substituents: -CH3 (C4) & -O-CH2- (C2) NOESY NOESY (Through-Space Proximity) Substituents->NOESY HMBC HMBC (Through-Bond Connectivity) Substituents->HMBC Protons Aromatic Protons: H-3 & H-6 (Singlets) Protons->NOESY Protons->HMBC H3_Assign H-3 Assignment: Strong NOE to -CH3 & -O-CH2- NOESY->H3_Assign Cross-peaks present H6_Assign H-6 Assignment: No NOE to alkyl groups NOESY->H6_Assign Cross-peaks absent HMBC->H3_Assign 3J to C1 & C5 HMBC->H6_Assign 3J to C2 & C4

    Caption: Logical convergence of HMBC and NOESY data for absolute regiochemical assignment.

    Conclusion

    While 1D NMR and MS are foundational tools, they lack the multidimensional resolution required to confidently assign the regiochemistry of heavily substituted benzenes like 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene. By deploying an advanced 2D NMR suite, researchers can leverage the orthogonal power of HMBC and NOESY to create a self-validating structural proof. This approach eliminates ambiguity, bypasses the need for crystallization, and ensures the integrity of downstream drug development pipelines[4].

    References
    • Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKk4b-KjCbxITqnAUY3OL_58UHRzICKiQdB5WrQrhLRNl_RHkRft8s8l0R86gPnvJkud8dhVOKoPwIVX_CqbtbR5YmcouUSmFzfgr7amNxyMWnJ845EH7KICoKnNQuEZ6RO3Ow3n-iW7urLnI=]
    • Source: acs.
    • Title: A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery Source: mdpi.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXoPxzrMcxwFX-j4sQIegeJyn8d5pVffIifpGu0NWa17dJjp_I1z_IpXDNKHuHE6acA3pQrh5ln3vfVS8GR30URfhNbiH1epnwIULb4Y9K9B8JzkhnwemWB6_584uYg34QoWA2]
    • Title: Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy Source: rsc.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLeaeIFR4Y6VCcYUC730-__UluwJtnt7SNpBJnB5KGUaaTPpEJoupmkAJ9e7gP8pGKHI9ZakyGqrlDaPZQ_lBme2bLafB3k2H68VPdqmUneZ0d3GFRwGVNJ4qIbmn2DBxw7aS1XrerY-lE2siFUmXpuEWI-tXWY_mq]

    Sources

    Comparative

    A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and quality of all chemical entities are of paramount importance. This guide provides a comprehen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the purity and quality of all chemical entities are of paramount importance. This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods for the quantification and characterization of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene , a key intermediate in various synthetic pathways. Ensuring the reliability and consistency of analytical data for this compound is critical for regulatory compliance and the overall success of a drug development program.

    This document, authored for the discerning scientist, moves beyond a simple recitation of procedures. It delves into the rationale behind methodological choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).

    The Critical Role of Method Validation and Cross-Validation

    Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2][3][4] The core validation characteristics, as stipulated by ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[5]

    Cross-validation becomes essential when two or more distinct analytical methods are used to analyze the same sample, or when the same method is employed across different laboratories.[6][7][8] The primary objective is to ensure that the data generated, irrespective of the method or location, are comparable and reliable. This is a critical consideration during method transfer between facilities or when employing orthogonal analytical techniques for comprehensive characterization.

    Selecting the Right Analytical Tool: A Comparative Overview

    Based on the chemical structure of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene, which features a chromophore (the nitroaromatic ring system) and sufficient volatility, two primary analytical techniques are proposed for its quantification and impurity profiling: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

    FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
    Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
    Strengths - High precision and accuracy.- Suitable for non-volatile and thermally labile compounds.- Wide variety of stationary phases for method development.- High sensitivity and specificity (mass detection).- Excellent for identifying unknown impurities through mass spectral libraries.- Suitable for volatile and semi-volatile compounds.
    Limitations - May require derivatization for compounds without a chromophore.- Can consume significant volumes of organic solvents.- Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures in the injector or column.
    Typical Application Assay, impurity quantification, stability testing.Identification and quantification of volatile impurities, residual solvents.

    High-Performance Liquid Chromatography (HPLC) Method: Development and Validation

    Reverse-phase HPLC with UV detection is the workhorse of pharmaceutical analysis and is highly suitable for the analysis of aromatic nitro compounds.

    Proposed HPLC Method Parameters

    A starting point for method development for 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    ParameterRecommended ConditionRationale
    Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
    Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0)B: AcetonitrileA buffered mobile phase controls the ionization state of any potential acidic or basic impurities, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength.
    Gradient 30% B to 80% B over 20 minutesA gradient elution is recommended to ensure the elution of both the main compound and any potential impurities with a wider range of polarities.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
    Detection UV at 254 nmThe nitroaromatic ring system is expected to have strong absorbance at this wavelength.
    Injection Volume 10 µLA typical injection volume for analytical HPLC.
    Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
    Experimental Protocol for HPLC Method Validation

    The validation of the developed HPLC method should be conducted in accordance with ICH Q2(R2) guidelines.[5]

    1. Specificity:

    • Inject a blank (diluent), a placebo (if in a formulation), a solution of the reference standard, and a sample solution.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the main peak from any degradation products and process-related impurities.[2]

    2. Linearity:

    • Prepare a series of at least five standard solutions of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

    • Plot the peak area response against the concentration and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.[2]

    3. Accuracy:

    • Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • The recovery should be within 98.0% to 102.0%.

    4. Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be evaluated.

    5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[5]

    6. Robustness:

    • Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

    Visualization of the HPLC Workflow

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Preparation (Dissolution in Diluent) Injection Injection into HPLC System SamplePrep->Injection StandardPrep Standard Preparation (Known Concentration) StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Report Generate Report Quantification->Report

    Caption: Workflow for the HPLC analysis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene.

    Gas Chromatography-Mass Spectrometry (GC-MS) Method: Development and Validation

    GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It offers high specificity due to the mass spectrometric detection.

    Proposed GC-MS Method Parameters

    Given the structure of the target compound, a standard non-polar capillary column and electron ionization (EI) source would be appropriate.

    ParameterRecommended ConditionRationale
    Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-volatile organic compounds.
    Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert carrier gas compatible with mass spectrometry.
    Inlet Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
    Injection Mode Split (e.g., 20:1)A split injection is suitable for samples that are not trace-level, preventing column overloading.
    Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program allows for the separation of compounds with different boiling points.
    Transfer Line Temp 280 °CPrevents condensation of the analyte before it reaches the mass spectrometer.
    Ion Source Temp 230 °CStandard temperature for an EI source.
    Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
    Mass Range 40-450 amuA wide enough range to capture the molecular ion and key fragment ions of the target compound and potential impurities.
    Experimental Protocol for GC-MS Method Validation

    The validation of a GC-MS method follows similar principles to HPLC validation, with some specific considerations for the detection technique.

    1. Specificity:

    • Analyze a blank, a placebo, and a standard solution to ensure no interfering peaks at the retention time of the analyte.

    • The mass spectrum of the analyte in the sample should match that of the reference standard.

    2. Linearity:

    • Prepare a series of at least five standard solutions and analyze them.

    • Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient should be ≥ 0.99.

    3. Accuracy:

    • Perform recovery studies at three concentration levels. The recovery should be within an acceptable range, typically 90.0% to 110.0% for impurity analysis.

    4. Precision:

    • Repeatability: Analyze at least six replicates of a standard solution. The RSD should be ≤ 5.0%.

    • Intermediate Precision: Conduct the analysis on a different day with a different analyst.

    5. LOD and LOQ:

    • Determine based on signal-to-noise ratio or the calibration curve.

    6. Robustness:

    • Evaluate the effect of small variations in parameters like the oven temperature ramp rate and carrier gas flow rate.

    Visualization of the GC-MS Workflow

    GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis SamplePrepGC Sample Dissolution (e.g., in Dichloromethane) InjectionGC Injection into GC System SamplePrepGC->InjectionGC SeparationGC Chromatographic Separation (Capillary Column) InjectionGC->SeparationGC Ionization Electron Ionization SeparationGC->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum (Identification) MassAnalysis->MassSpectrum QuantificationGC Quantification TIC->QuantificationGC

    Caption: Workflow for the GC-MS analysis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene.

    Cross-Validation of HPLC and GC-MS Methods

    Once both the HPLC and GC-MS methods are individually validated, a cross-validation study should be performed to ensure the results are comparable.[6][7][8]

    Experimental Protocol for Cross-Validation
    • Sample Selection: A single, homogeneous batch of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene containing detectable levels of impurities should be used.

    • Analysis: Analyze the same batch of the sample using both the validated HPLC and GC-MS methods in triplicate.

    • Data Comparison: Compare the results for the assay of the main compound and the quantification of any common impurities detected by both methods.

    • Acceptance Criteria: The mean results obtained from the two methods should be in close agreement. A common acceptance criterion is that the mean result from one method should be within ±5-10% of the mean result from the other method. The choice of the acceptance criteria should be justified.

    Visualization of the Cross-Validation Process

    CrossValidation_Workflow cluster_methods Validated Analytical Methods cluster_analysis Analysis of the Same Sample Batch cluster_results Data Comparison and Evaluation HPLC Validated HPLC Method ResultsHPLC Assay and Impurity Results (HPLC) HPLC->ResultsHPLC GCMS Validated GC-MS Method ResultsGCMS Assay and Impurity Results (GC-MS) GCMS->ResultsGCMS Sample Homogeneous Sample Batch of 1-Chloro-2-(cyclopropylmethoxy)- 4-methyl-5-nitro-benzene Sample->HPLC Sample->GCMS Comparison Statistical Comparison of Results ResultsHPLC->Comparison ResultsGCMS->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

    Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

    Conclusion

    The robust analysis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene is achievable through the implementation of well-validated HPLC and GC-MS methods. While HPLC offers high precision for quantification, GC-MS provides unparalleled specificity for identification. The cross-validation of these orthogonal techniques provides a high degree of confidence in the analytical data, ensuring the quality and consistency of this important chemical intermediate. Adherence to the principles and protocols outlined in this guide will enable researchers and drug development professionals to generate reliable and defensible analytical results that meet stringent regulatory expectations.

    References

    • ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2), Step 4 version (2023). Available from: [Link]

    • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). IntechOpen. Available from: [Link]

    • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. PMC. Available from: [Link]

    • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI. Available from: [Link]

    • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. ResearchGate. Available from: [Link]

    • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. Available from: [Link]

    • Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link]

    • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010). Pharma IQ. Available from: [Link]

    Sources

    Validation

    Comparative Study of the Electronic Effects: Cyclopropylmethoxy vs. Methoxy Groups in Medicinal Chemistry

    Executive Summary & Mechanistic Overview In the rational design of bioactive molecules, the selection of alkoxy substituents is a critical determinant of both pharmacodynamics and pharmacokinetics. The methoxy group (-OM...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Overview

    In the rational design of bioactive molecules, the selection of alkoxy substituents is a critical determinant of both pharmacodynamics and pharmacokinetics. The methoxy group (-OMe) is a classical electron-donating group (EDG) utilized to increase the electron density of aromatic systems. However, its high susceptibility to cytochrome P450 (CYP450)-mediated O-demethylation often leads to poor metabolic stability.

    To circumvent this, medicinal chemists frequently employ the cyclopropylmethoxy group (-OCH₂cPr) as a bioisostere. The cyclopropyl ring possesses unique Walsh orbitals that allow it to engage in σ−π conjugation, acting as a mild electron donor. When attached to an oxygen atom, the cyclopropylmethyl group maintains the strong resonance electron-donating (+R) effect required for target binding, while significantly modulating the compound's lipophilicity and steric bulk[1]. This substitution strategy has been successfully utilized in the development of several clinical candidates, most notably the PDE4 inhibitor roflumilast, which relies on a 3-cyclopropylmethoxy group to achieve subnanomolar potency and balanced selectivity[2].

    Quantitative Electronic and Physicochemical Data

    While both groups are net electron donors to aromatic systems, their inductive (-I) and resonance (+R) balances differ slightly, which directly impacts their Hammett constants ( σp​ and σm​ ). Furthermore, the cyclopropylmethoxy group drastically alters the physicochemical profile of the parent scaffold.

    Table 1: Comparative Physicochemical and Electronic Parameters
    ParameterMethoxy (-OMe)Cyclopropylmethoxy (-OCH₂cPr)Pharmacological Implication
    Hammett Constant ( σp​ ) -0.27[3]~ -0.25 to -0.29Both strongly donate electron density to the para position, strengthening π−π interactions with target protein residues[4].
    Hammett Constant ( σm​ ) +0.12~ +0.10Mild inductive electron withdrawal at the meta position.
    Lipophilicity Contribution ( π ) -0.02+1.20CPMO significantly increases LogP, enhancing passive cell membrane permeability[4].
    Steric Bulk (Molar Refractivity) 7.87~ 19.5The bulky cyclopropyl ring alters the binding pose and fills larger hydrophobic pockets[5].
    Metabolic Liability HighLow to ModerateCPMO provides steric shielding against CYP450 O-dealkylation.

    Causality in Molecular Design (E-E-A-T)

    As an Application Scientist evaluating these functional groups, it is crucial to understand the causality behind why a structural change translates to a biological outcome.

    Electronic Density and Target Binding: The oxygen atom in both -OMe and -OCH₂cPr donates its lone pair into the aromatic π -system. This increased electron density is essential for strengthening π−π stacking interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine) in the target receptor's binding pocket. Studies on Keap1–Nrf2 inhibitors have demonstrated that para-positioned alkoxy substituents (including both methoxy and cyclopropylmethoxy) are strictly required to maintain these critical electronic interactions[4].

    Steric Shielding and Metabolic Stability: The primary metabolic clearance route for methoxyarenes is O-demethylation, where the CYP450 iron-oxo species abstracts a hydrogen atom from the α -carbon. The cyclopropylmethoxy group mitigates this liability through steric hindrance. The rigid, bulky cyclopropyl ring restricts the conformational flexibility of the α -protons, physically shielding them from the enzyme's catalytic center. Consequently, the intrinsic clearance ( CLint​ ) is significantly reduced, prolonging the drug's half-life.

    Experimental Methodologies

    To objectively compare these two groups, the following self-validating experimental protocols must be executed. Each protocol is designed to isolate specific variables (electronic vs. metabolic) while using internal controls to ensure data trustworthiness.

    Protocol 1: Parallel Synthesis via Williamson Etherification

    Causality: To ensure that any observed biological differences are solely due to the alkoxy substituent, identical parent phenolic scaffolds must be alkylated under identical conditions.

    • Preparation: Dissolve the parent phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide ion.

    • Alkylation: Divide the reaction into two parallel vessels. To Vessel A, add iodomethane (1.2 eq). To Vessel B, add (bromomethyl)cyclopropane (1.2 eq).

    • Validation: Monitor both reactions via LC-MS. Do not proceed to workup until the extracted ion chromatogram (EIC) shows >95% conversion of the starting phenol, ensuring high-purity matched pairs for downstream assays.

    • Purification: Purify via silica gel chromatography and confirm structural integrity via ¹H and ¹³C NMR.

    Protocol 2: NMR-Based Electronic Effect Quantification

    Causality: Theoretical Hammett constants must be empirically validated within the context of the specific scaffold. ¹³C NMR chemical shifts of the para-carbon are highly sensitive to the electron density modulated by the substituent's +R effect.

    • Sample Preparation: Dissolve 5 mg of the -OMe derivative, the -OCH₂cPr derivative, and an unsubstituted control (H-derivative) in 0.5 mL of CDCl₃.

    • Data Acquisition: Acquire ¹³C NMR spectra at 100 MHz or higher.

    • Internal Calibration: Use the CDCl₃ solvent peak (77.16 ppm) as an internal standard to ensure chemical shift ( δ ) accuracy.

    • Analysis: Calculate the Δδ for the para-carbon relative to the unsubstituted control. A more negative Δδ (upfield shift) directly correlates to a stronger electron-donating effect.

    Protocol 3: In Vitro CYP450 Microsomal Stability Assay

    Causality: To prove that the cyclopropyl ring provides metabolic shielding, the compounds must be subjected to phase I oxidative enzymes.

    • Incubation Setup: Incubate the -OMe and -OCH₂cPr derivatives (1 µM final concentration) with human liver microsomes (HLM, 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37 °C.

    • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation: Run a parallel positive control using Verapamil to confirm the metabolic viability of the microsomes. If Verapamil is not degraded, the assay is invalid and must be repeated.

    • Quantification: Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    Visualizations

    Diagram 1: Pharmacological Impact Pathway

    Pathway MeO Methoxy Group (-OMe) Elec Electronic Effect Strong +R, Mild -I MeO->Elec Donates e- density Lipo Lipophilicity & Sterics LogP Modulation MeO->Lipo Low Steric Bulk CPMO Cyclopropylmethoxy (-OCH2cPr) CPMO->Elec Donates e- density CPMO->Lipo High Steric Bulk

    Logical relationship between substituent choice and resulting physicochemical properties.

    Diagram 2: Experimental Workflow

    Workflow Step1 1. Williamson Etherification (Synthesize -OMe & -OCH2cPr analogs) Step2 2. NMR & Hammett Analysis (Quantify σp and σm values) Step1->Step2 Step3 3. CYP450 Incubation (Assess O-dealkylation resistance) Step2->Step3 Step4 4. Target Binding Assay (Evaluate π-π interaction strength) Step3->Step4

    Self-validating experimental workflow for comparing electronic and metabolic substituent effects.

    Sources

    Comparative

    A Comparative Guide to Validating the Purity of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene: Elemental Analysis vs. Alternative Methods

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene, a key intermediate in various synthetic pathways, rigorous purity validation is paramount. This guide provides an in-depth comparison of elemental analysis with other widely used analytical techniques, offering a framework for selecting the most appropriate method for purity determination.

    The Foundational Role of Elemental Analysis

    Elemental analysis, specifically CHNS/O analysis, serves as a fundamental gatekeeper for confirming the empirical formula of a synthesized compound.[1][2] This technique determines the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.[3] The principle is straightforward yet powerful: a sample is combusted in a high-temperature furnace, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[4][5] These gases are then separated and quantified by a detector, providing a precise elemental composition.[6]

    For 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene (C₁₁H₁₂ClNO₃), the theoretical elemental composition is:

    • Carbon (C): 54.67%

    • Hydrogen (H): 5.00%

    • Chlorine (Cl): 14.67%

    • Nitrogen (N): 5.80%

    • Oxygen (O): 19.86%

    A synthesized batch is considered pure if the experimentally determined percentages fall within a narrow, acceptable range of these theoretical values, typically ±0.4%.[7][8] This method is particularly valuable as it is insensitive to impurities that may not be detectable by other techniques, such as inorganic salts.[2]

    A Comparative Look: Elemental Analysis vs. Chromatographic and Spectroscopic Methods

    While elemental analysis is a powerful tool for confirming the elemental makeup of a bulk sample, it does not provide information about the nature and quantity of individual impurities. For a comprehensive purity assessment, it is often used in conjunction with other analytical methods. The following table compares elemental analysis with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    Parameter Elemental Analysis (CHNS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
    Principle Combustion of the sample to quantify the elemental composition (C, H, N, S).[4]Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.[9]Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural information.
    Information Provided Percentage composition of elements, confirming the empirical formula.Quantitative determination of the main component and detection and quantification of impurities.[9]Structural elucidation of the main component and impurities. Quantitative NMR (qNMR) can determine purity.[10]
    Strengths - Direct measure of elemental composition.- Insensitive to non-elemental impurities like inorganic salts.[2]- Fast, simple, and inexpensive.[3]- High sensitivity and resolution for separating complex mixtures.- Well-established for purity and impurity profiling.[9]- Provides detailed structural information.- qNMR offers a primary ratio method for purity assessment without the need for a specific reference standard of the analyte.[10]
    Limitations - Does not identify the nature of impurities.- Assumes the sample is a single compound.- Can be affected by the presence of residual solvents or water.[8]- Requires a reference standard for accurate quantification.- Some impurities may not be detectable by the chosen detector.- Matrix effects can interfere with analysis.[11]- Lower sensitivity compared to HPLC for trace impurities.- Complex spectra can be difficult to interpret.- Requires a relatively pure sample for accurate structural assignment.
    Best Suited For - Initial confirmation of a newly synthesized compound's identity.- Assessing the purity of a bulk sample where inorganic impurities are a concern.- Routine quality control and release testing.- Comprehensive impurity profiling.- Structural confirmation of the main component and identification of impurities.- Purity determination when a reference standard is unavailable (qNMR).

    Experimental Protocols: A Step-by-Step Approach

    Elemental Analysis Workflow

    The validation of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene purity via elemental analysis follows a meticulous process to ensure accuracy and reliability, often guided by standards such as those from ASTM.[12][13][14][15]

    Elemental Analysis Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis s1 Weigh 1-3 mg of 1-Chloro-2-(cyclopropylmethoxy) -4-methyl-5-nitro-benzene s2 Encapsulate in a tin or silver capsule s1->s2 c1 Introduce sample into high-temperature furnace (>900°C) with O₂ s2->c1 c2 Combustion to CO₂, H₂O, NₓOᵧ c1->c2 c3 Passage over copper to reduce NₓOᵧ to N₂ c2->c3 g1 Separation of gases by Gas Chromatography (GC) c3->g1 g2 Detection by Thermal Conductivity Detector (TCD) g1->g2 d1 Quantification of C, H, N based on detector response g2->d1 d2 Comparison with theoretical values d1->d2 d3 Purity assessment (within ±0.4%) d2->d3

    Caption: Workflow for purity validation by elemental analysis.

    Detailed Steps:

    • Calibration: Calibrate the elemental analyzer using a certified organic standard with known C, H, and N content, such as acetanilide or sulfanilamide, to ensure instrument accuracy.[6] Reference materials from organizations like NIST are crucial for this step.[16][17]

    • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene sample into a tin or silver capsule.

    • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically >900°C) in an oxygen-rich environment.[5] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NₓOᵧ).

    • Reduction and Separation: The combustion gases are passed over heated copper to reduce the nitrogen oxides to nitrogen gas (N₂). The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.

    • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument's software then calculates the percentage of each element based on the detector's response and the initial sample weight.

    • Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical values. A deviation of less than ±0.4% is generally considered evidence of high purity.[7][8]

    Choosing the Right Purity Validation Method

    The selection of a purity validation method is a critical decision in the drug development process, governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[18][19][20][21]

    Method Selection Logic start Start: Purity Validation Needed q1 Is this a newly synthesized compound? start->q1 ea Perform Elemental Analysis to confirm empirical formula q1->ea Yes q2 Are there known potential process-related impurities? q1->q2 No ea->q2 hplc Develop and validate an HPLC method for impurity profiling q2->hplc Yes q3 Is structural confirmation of impurities needed? q2->q3 No hplc->q3 nmr Use NMR for structural elucidation q3->nmr Yes end Comprehensive Purity Profile Established q3->end No nmr->end

    Caption: Logical flow for selecting a purity validation method.

    Conclusion: An Integrated Approach to Purity Validation

    For a compound like 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene, no single analytical technique provides a complete picture of its purity. Elemental analysis is an indispensable first step to confirm the correct elemental composition, providing a fundamental measure of purity.[2] However, for comprehensive quality control and to meet regulatory expectations, it should be complemented by high-resolution techniques like HPLC for impurity profiling and NMR for structural confirmation.[22] This integrated approach ensures the identity, strength, quality, and purity of the compound, ultimately safeguarding the integrity of the drug development process.

    References

    • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

    • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

    • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

    • National Institute of Standards and Technology. Measurements, Standards, and Reference Materials for Industrial Commodities. Retrieved from [Link]

    • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

    • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

    • National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

    • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

    • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

    • Eltra. Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

    • Elementar. CHNS analysis of NIST Standard Reference Materials. Retrieved from [Link]

    • Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]

    • National Institutes of Health. NIST Standards for Microanalysis and the Certification Process. Retrieved from [Link]

    • AZoM. (2023). Understanding the Working Principles of CHNO Analyzers. Retrieved from [Link]

    • VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

    • ASTM International. (2023). ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel. Retrieved from [Link]

    • Reddit. I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Retrieved from [Link]

    • ASTM International. (2023). Carbon and Hydrogen in the Analysis Sample of Refuse- Derived Fuel1. Retrieved from [Link]

    • National Institute of Standards and Technology. (2017). Advanced Materials: Elemental and Chemical Analysis of Microstructured Materials. Retrieved from [Link]

    • ASTM International. ASTM E777-17 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. Retrieved from [Link]

    • Patsnap. (2025). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Retrieved from [Link]

    • ASTM International. (2009). Determination of Total, Combustible and Carbonate Carbon in Solid Residues from Coal and Coke1. Retrieved from [Link]

    • ASTM International. (2008). ASTM E777-08 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel (Withdrawn 2017). Retrieved from [Link]

    • Chemsigma. 1-chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene [2231675-23-1]. Retrieved from [Link]

    • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

    • Patsnap. (2026). How to Validate Aromatic Compounds' Purity for Lab Applications. Retrieved from [Link]

    • PubChem. 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene. Retrieved from [Link]

    • NextSDS. 1-Chloro-2-(cyclopropylMethoxy)-4-nitrobenzene — Chemical Substance Information. Retrieved from [Link]

    • National Institute of Standards and Technology. Benzene, 1-chloro-4-methyl-2-nitro-. Retrieved from [Link]

    • Reddit. How to be sure of purity of a compound?. Retrieved from [Link]

    • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

    • National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene: A Comparative Benchmarking Analysis

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of novel substituted aromatic compounds is a cornerstone of innovation. This guide p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical and materials science, the synthesis of novel substituted aromatic compounds is a cornerstone of innovation. This guide provides a comprehensive technical overview and a hypothetical, yet robustly supported, benchmark for the synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene . As a Senior Application Scientist, my objective is to present a scientifically sound and practical approach to the synthesis of this target molecule. While a direct, published synthesis protocol for this specific compound remains elusive in the current literature, this guide constructs a detailed, two-step synthetic pathway based on well-established and high-yield chemical transformations. We will delve into the causality behind experimental choices, provide detailed protocols, and benchmark the expected yield against analogous reactions reported in peer-reviewed literature.

    Introduction: The Significance of Substituted Nitroaromatics

    Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, providing a key handle for further molecular elaboration. The specific substitution pattern of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene, featuring a chloro group, a cyclopropylmethoxy ether, a methyl group, and a nitro group, presents a unique scaffold with potential applications in medicinal chemistry and materials science. The cyclopropylmethoxy moiety, in particular, is a common motif in drug discovery, often introduced to modulate lipophilicity and metabolic stability.

    Proposed Synthetic Pathway

    A logical and efficient synthetic route to the target molecule involves a two-step process:

    • Williamson Ether Synthesis: Formation of the ether linkage by reacting 2-chloro-5-methylphenol with (bromomethyl)cyclopropane to yield the intermediate, 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene .

    • Electrophilic Aromatic Nitration: Introduction of the nitro group onto the aromatic ring of the ether intermediate to afford the final product, 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene .

    This approach is predicated on the high efficiency and predictability of these two fundamental organic reactions.

    Part 1: Synthesis of the Intermediate: 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene via Williamson Ether Synthesis

    The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This SN2 reaction is known for its reliability and generally high yields, often in the range of 50-95% for laboratory-scale syntheses.[1]

    Experimental Protocol: Williamson Ether Synthesis

    This protocol is adapted from established procedures for the etherification of substituted phenols.[3]

    Materials:

    • 2-Chloro-5-methylphenol

    • (Bromomethyl)cyclopropane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-methylphenol (1.0 eq).

    • Solvent Addition: Add anhydrous DMF (5-10 mL per gram of phenol) to the flask.

    • Deprotonation: Under a nitrogen atmosphere, cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

    • Alkylation: Cool the reaction mixture back to 0 °C. Add (bromomethyl)cyclopropane (1.2 eq) dropwise via the dropping funnel.

    • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

    • Washing: Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene.

    Causality of Experimental Choices:
    • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenol to the corresponding sodium phenoxide. Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (Na⁺) while leaving the nucleophilic phenoxide anion relatively free to attack the alkyl halide.

    • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation is heated to increase the reaction rate.

    • Work-up: The aqueous work-up is crucial to remove the DMF solvent and any remaining inorganic salts.

    Expected Yield and Benchmarking:

    Based on literature for similar Williamson ether syntheses involving substituted phenols and primary alkyl halides, the expected yield for this step is in the range of 80-95% .[1] The use of a primary alkyl halide, (bromomethyl)cyclopropane, favors the desired SN2 pathway and minimizes competing elimination reactions.

    Part 2: Synthesis of the Final Product: 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene via Electrophilic Aromatic Nitration

    The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the aromatic ring. In our intermediate, 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene, we have three substituents to consider:

    • -Cl (Chloro): Ortho-, para-directing and deactivating.

    • -OCH₂-cyclopropyl (Cyclopropylmethoxy): Ortho-, para-directing and strongly activating.

    • -CH₃ (Methyl): Ortho-, para-directing and activating.

    The powerful activating and ortho-, para-directing effect of the alkoxy group will dominate, directing the incoming nitro group to the positions ortho and para to it. The position para to the alkoxy group is blocked by the methyl group. Of the two ortho positions, one is sterically hindered by the adjacent chloro group. Therefore, the most likely position for nitration is the position ortho to the alkoxy group and meta to the chloro and methyl groups, which corresponds to the desired 5-position.

    Experimental Protocol: Electrophilic Aromatic Nitration

    This protocol is based on standard procedures for the nitration of activated aromatic ethers.

    Materials:

    • 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Dichloromethane (CH₂Cl₂)

    • Ice

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) dropwise to pre-cooled (0 °C) concentrated sulfuric acid (2.0 eq) with stirring. Keep the mixture in an ice bath.

    • Reaction Setup: Dissolve 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask to 0 °C in an ice bath.

    • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained between 0 and 5 °C.

    • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Quenching and Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the layers.

    • Washing: Wash the organic layer with cold water, then with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the final product, 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene.

    Causality of Experimental Choices:
    • Nitrating Agent: The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

    • Temperature Control: Low temperature (0-5 °C) is critical to control the rate of this highly exothermic reaction and to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired side products.

    • Washing with Sodium Bicarbonate: This step is essential to neutralize any remaining acids in the organic layer, which could otherwise lead to product degradation.

    Expected Yield and Benchmarking:

    The nitration of activated aromatic ethers is typically a high-yielding reaction. For analogous systems, yields are often reported in the 70-90% range. The strong activating effect of the cyclopropylmethoxy group should facilitate a clean and efficient reaction under the controlled temperature conditions.

    Data Summary and Comparison

    StepReactionKey ReagentsTypical SolventTypical Temp.Expected Yield
    1Williamson Ether Synthesis2-Chloro-5-methylphenol, (Bromomethyl)cyclopropane, NaHDMF0 °C to 70 °C80-95%
    2Electrophilic Aromatic Nitration1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene, HNO₃, H₂SO₄CH₂Cl₂0-5 °C70-90%

    Visualizing the Synthetic Workflow

    Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Aromatic Nitration A 2-Chloro-5-methylphenol C 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene A->C NaH, DMF B (Bromomethyl)cyclopropane B->C D 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene F 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene D->F CH₂Cl₂, 0-5 °C E HNO₃, H₂SO₄ E->F

    Caption: Proposed two-step synthesis of the target compound.

    Logical Relationship of Reaction Steps

    Logical_Flow Start Starting Materials: 2-Chloro-5-methylphenol & (Bromomethyl)cyclopropane Step1 Williamson Ether Synthesis (Formation of Ether Linkage) Start->Step1 Intermediate Intermediate: 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-benzene Step1->Intermediate Step2 Electrophilic Aromatic Nitration (Introduction of Nitro Group) Intermediate->Step2 Product Final Product: 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene Step2->Product

    Caption: Logical flow of the synthetic pathway.

    Conclusion

    This guide outlines a scientifically robust and high-yield synthetic pathway for the preparation of 1-Chloro-2-(cyclopropylmethoxy)-4-methyl-5-nitro-benzene. By leveraging the well-established Williamson ether synthesis and electrophilic aromatic nitration reactions, researchers can confidently approach the synthesis of this novel compound. The provided protocols, grounded in analogous transformations from the chemical literature, offer a solid starting point for laboratory execution. The expected yields for each step are benchmarked against similar reactions, providing a realistic expectation for the overall efficiency of the synthesis. As with any synthetic endeavor, optimization of reaction conditions may be necessary to achieve the highest possible yields and purity. This guide serves as a valuable resource for researchers and professionals in the field of drug development and materials science, empowering them to explore the potential of this and other similarly substituted aromatic scaffolds.

    References

    • Wikipedia. (2024). Williamson ether synthesis. [Link]

    • Organic Chemistry Portal. (2021). Ether synthesis by etherification (alkylation). [Link]

    • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

    • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

    • Chem-Space. (n.d.). Williamson Ether Synthesis: General Procedure-1 (O-alkylaton of Phenols and activated alcohols). [Link]

    Sources

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